3,5-Dimethyl-1-phenyl-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-8-10(2)13(12-9)11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPMPUPEFBDQQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061546 | |
| Record name | 1H-Pyrazole, 3,5-dimethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-16-4, 10250-58-5 | |
| Record name | 3,5-Dimethyl-1-phenylpyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylphenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-dimethyl-5-phenylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrazole, 3,5-dimethyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrazole, 3,5-dimethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dimethyl-1-phenyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.148 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLPHENYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SB52BXX7M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole from Acetylacetone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole, a substituted pyrazole derivative, from the reaction of acetylacetone and phenylhydrazine. This reaction is a classic example of the Knorr pyrazole synthesis, a fundamental method in heterocyclic chemistry for creating the pyrazole core structure found in many biologically active compounds.[1][2] This document details the experimental protocol, reaction mechanism, and key characterization data for the synthesized compound.
Core Synthesis Pathway: The Knorr Pyrazole Synthesis
The primary method for synthesizing this compound is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound, in this case, acetylacetone, with a hydrazine, specifically phenylhydrazine.[2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization and dehydration to form the stable aromatic pyrazole ring.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₁₂N₂ | [6][7][8][9] |
| Molecular Weight | 172.23 g/mol | [6][7][9] |
| Appearance | Light brown liquid | [10] |
| Yield | 70-91% (Column Chromatography) | [10] |
| ¹H NMR (200 MHz, CDCl₃) δ (ppm) | 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) | [10] |
| ¹³C NMR (50 MHz, CDCl₃) δ (ppm) | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | [10] |
| Mass Spectrum (ESI) | m/z = 173 [M+H]⁺ | [10] |
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound.
Materials:
-
Acetylacetone (1.0 mmol)
-
Phenylhydrazine (1.0 mmol)
-
Ethanol (10 mL)
-
Catalytic amount of a suitable catalyst (e.g., [Ce(L-Pro)₂]₂(Oxa) (5 mol %), or a few drops of glacial acetic acid)[10][11]
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane/ethyl acetate mixture for elution
Procedure:
-
To a 25 mL round-bottomed flask equipped with a magnetic stirrer, add acetylacetone (1.0 mmol) and ethanol (10 mL).[10]
-
Add phenylhydrazine (1.0 mmol) to the solution.[10]
-
Add a catalytic amount of a suitable acid catalyst (e.g., a few drops of glacial acetic acid).[11]
-
Stir the reaction mixture at room temperature. The reaction can also be heated to reflux (approximately 80°C) for 4-12 hours to ensure completion.[10][11]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[10]
-
Once the reaction is complete, as indicated by the disappearance of the starting materials, cool the mixture to room temperature.[11]
-
Remove the ethanol under reduced pressure using a rotary evaporator.[11]
-
Dissolve the resulting residue in ethyl acetate and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst.[11]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[11]
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to obtain this compound as a light brown liquid.[10][11]
Visualizations
The following diagrams illustrate the reaction mechanism and a general experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism for the Knorr synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. Dimethylphenylpyrazole | C11H12N2 | CID 70800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- [webbook.nist.gov]
- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Spectroscopic Characterization of 3,5-Dimethyl-1-phenyl-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,5-Dimethyl-1-phenyl-1H-pyrazole, a substituted pyrazole with applications in medicinal chemistry and materials science. This document details the synthesis and purification of the compound and presents its characterization by ¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and Mass Spectrometry. Experimental protocols, data interpretation, and key spectral data are presented to facilitate its identification and use in research and development.
Synthesis of this compound
The synthesis of this compound is typically achieved through a condensation reaction between acetylacetone (2,4-pentanedione) and phenylhydrazine. This reaction, a variation of the Knorr pyrazole synthesis, proceeds via a hydrazone intermediate which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Figure 1: Synthesis pathway of this compound.
Experimental Protocol: Synthesis
A mixture of acetylacetone (1.0 mmol) and phenylhydrazine (1.0 mmol) is prepared in a round-bottomed flask containing ethanol (10 mL). A catalytic amount of a suitable catalyst, such as glacial acetic acid, can be added. The reaction mixture is then stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound as a light brown liquid.[1]
Spectroscopic Data
The structural confirmation of the synthesized this compound is performed using various spectroscopic techniques. The key data are summarized in the tables below.
NMR Spectroscopy
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.46-7.33 | m | 4H | Phenyl-H |
| 7.29-7.19 | m | 1H | Phenyl-H |
| 5.90 | s | 1H | Pyrazole-H (C4) |
| 2.25 | s | 6H | 2 x CH₃ |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 148.1 | Pyrazole-C (C3/C5) |
| 139.4 | Pyrazole-C (C3/C5) |
| 138.4 | Phenyl-C (C1') |
| 128.3 | Phenyl-C |
| 126.4 | Phenyl-C |
| 124.0 | Phenyl-C |
| 106.4 | Pyrazole-C (C4) |
| 12.9 | CH₃ |
| 11.8 | CH₃ |
Mass Spectrometry
Table 3: Mass Spectrometry Data
| m/z | Interpretation |
| 173 | [M+H]⁺ |
| 172 | [M]⁺ |
FT-IR Spectroscopy
Table 4: FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3060 | Aromatic C-H stretch |
| ~2920 | Aliphatic C-H stretch |
| ~1598 | C=C aromatic ring stretch |
| ~1500 | C=N stretch (pyrazole ring) |
| ~1450 | C-H bend (methyl) |
| ~750, ~690 | C-H out-of-plane bend (monosubstituted benzene) |
UV-Vis Spectroscopy
Table 5: UV-Vis Spectroscopic Data
| Wavelength (λmax) | Solvent |
| ~250 nm | Ethanol |
Experimental Protocols: Spectroscopic Characterization
The following diagram illustrates the general workflow for the spectroscopic characterization of the synthesized compound.
Figure 2: General workflow for synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 200 MHz or higher field NMR spectrometer.
-
Sample Preparation : Approximately 10-20 mg of the purified liquid sample was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ 0.00).
-
¹H NMR Parameters :
-
Pulse Program : Standard single-pulse sequence (zg30).
-
Acquisition Time (AQ) : Typically 3-4 seconds.
-
Relaxation Delay (D1) : 1-2 seconds.
-
Number of Scans (NS) : 8-16 scans.
-
-
¹³C NMR Parameters :
-
Pulse Program : Proton-decoupled pulse sequence (zgpg30).
-
Acquisition Time (AQ) : 1-2 seconds.
-
Relaxation Delay (D1) : 2 seconds.
-
Number of Scans (NS) : 1024 or more to achieve adequate signal-to-noise ratio.
-
-
Data Processing : The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Mass Spectrometry (MS)
-
Instrumentation : Mass spectra were obtained using a mass spectrometer with an Electrospray Ionization (ESI) or Electron Ionization (EI) source.
-
Sample Preparation : The sample was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL and introduced into the ion source via direct infusion or through a liquid chromatography system.
-
ESI-MS Parameters :
-
Ionization Mode : Positive ion mode.
-
Capillary Voltage : 3-4 kV.
-
Nebulizer Gas (N₂) : Flow rate adjusted to produce a stable spray.
-
Drying Gas (N₂) : Temperature set to 300-350 °C.
-
-
EI-MS Parameters :
-
Ionization Energy : 70 eV.
-
Source Temperature : 200-250 °C.
-
-
Data Analysis : The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions were analyzed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation : FT-IR spectra were recorded on an FT-IR spectrometer.
-
Sample Preparation : As a liquid, the sample was analyzed neat. A drop of the liquid was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition :
-
A background spectrum of the clean salt plates was recorded first.
-
The sample was then placed on the plates, and the sample spectrum was recorded.
-
The final spectrum is the result of the sample spectrum ratioed against the background spectrum.
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
-
Data Analysis : The positions of the absorption bands (in wavenumbers, cm⁻¹) were correlated with the characteristic vibrational frequencies of the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : UV-Vis absorption spectra were recorded on a double-beam UV-Vis spectrophotometer.
-
Sample Preparation : A stock solution of the compound was prepared in a UV-grade solvent (e.g., ethanol or methanol). This stock solution was then diluted to a concentration that gives an absorbance reading between 0.1 and 1.0.
-
Data Acquisition :
-
The spectrophotometer was blanked using the pure solvent in a quartz cuvette.
-
The sample solution was then placed in the cuvette, and the absorbance was measured over a wavelength range of 200-400 nm.
-
-
Data Analysis : The wavelength of maximum absorption (λmax) was determined from the spectrum.
This guide provides the essential spectroscopic data and methodologies for the characterization of this compound. The presented information is intended to support researchers in the positive identification and quality control of this compound for various scientific applications.
References
A Comprehensive Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3,5-Dimethyl-1-phenyl-1H-pyrazole
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3,5-Dimethyl-1-phenyl-1H-pyrazole. The information presented herein is intended to support researchers and scientists in the fields of chemical synthesis, characterization, and drug development by offering detailed spectral assignments, experimental protocols, and visual aids to facilitate understanding of the molecular structure and its spectroscopic properties.
Molecular Structure and Atom Numbering
This compound is a substituted pyrazole with the chemical formula C₁₁H₁₂N₂.[1][2] The structural integrity and purity of the compound are typically confirmed by spectroscopic methods, primarily ¹H and ¹³C NMR. For clarity in spectral assignments, the following numbering scheme is used for the atoms in the molecule.
Caption: Molecular structure and atom numbering scheme for this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. The data presented below was acquired in deuterated chloroform (CDCl₃) using a 200 MHz spectrometer.[3]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl-H (ortho, meta) | 7.46 - 7.33 | Multiplet (m) | 4H |
| Phenyl-H (para) | 7.29 - 7.19 | Multiplet (m) | 1H |
| Pyrazole H-4 | 5.90 | Singlet (s) | 1H |
| Methyl H (3-CH₃, 5-CH₃) | 2.25 | Singlet (s) | 6H |
Spectral Interpretation:
-
The signals in the aromatic region (7.19-7.46 ppm) correspond to the five protons of the phenyl group.
-
A distinct singlet at 5.90 ppm is characteristic of the proton at the C-4 position of the pyrazole ring.[3]
-
The singlet at 2.25 ppm, integrating to 6 protons, represents the two methyl groups at the C-3 and C-5 positions of the pyrazole ring, indicating their chemical equivalence.[3]
¹³C NMR Spectral Data
The ¹³C NMR spectrum identifies the carbon framework of the molecule. The following data was obtained in CDCl₃ on a 50 MHz instrument.[3]
| Signal Assignment | Chemical Shift (δ, ppm) |
| Pyrazole C-5 | 148.1 |
| Phenyl C-1' (ipso) | 139.4 |
| Pyrazole C-3 | 138.4 |
| Phenyl C-3'/C-5' (meta) | 128.3 |
| Phenyl C-4' (para) | 126.4 |
| Phenyl C-2'/C-6' (ortho) | 124.0 |
| Pyrazole C-4 | 106.4 |
| Methyl C (5-CH₃) | 12.9 |
| Methyl C (3-CH₃) | 11.8 |
Spectral Interpretation:
-
The signals at 148.1, 138.4, and 106.4 ppm correspond to the three carbon atoms of the pyrazole ring.[3]
-
The four signals in the range of 124.0 to 139.4 ppm are assigned to the carbons of the phenyl ring. The ipso-carbon (C-1') is observed at 139.4 ppm.[3]
-
The two distinct signals in the upfield region at 12.9 and 11.8 ppm are attributed to the two methyl group carbons.[3]
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural elucidation. Below is a typical experimental protocol for obtaining ¹H and ¹³C NMR data for a small organic molecule like this compound.
Sample Preparation:
-
Dissolution: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). In many modern deuterated solvents, TMS is already included by the manufacturer.
-
Transfer: The solution is transferred to a standard 5 mm NMR tube.
Data Acquisition:
-
Instrumentation: NMR spectra are recorded on a spectrometer operating at a frequency of 200 MHz for ¹H and 50 MHz for ¹³C nuclei.[3]
-
Parameters for ¹H NMR:
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used between pulses.
-
Pulse Width: A 30° or 90° pulse is applied.
-
-
Parameters for ¹³C NMR:
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A delay of 2-5 seconds is common.
-
Decoupling: Proton decoupling is employed to simplify the spectrum, resulting in singlets for all carbon signals.
-
Data Processing:
-
Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration and peak picking.
-
Referencing: The chemical shifts (δ) are referenced to the TMS signal at 0.00 ppm.
Caption: A generalized experimental workflow for NMR spectroscopy.
References
An In-depth Technical Guide to 3,5-Dimethyl-1-phenyl-1H-pyrazole: Properties, Synthesis, and Role in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3,5-Dimethyl-1-phenyl-1H-pyrazole. It includes detailed experimental protocols for its synthesis and characterization, and explores its significant role as a key intermediate in the development of targeted cancer therapeutics, specifically as a precursor to inhibitors of the Hedgehog signaling pathway.
Physicochemical Properties
This compound is a substituted pyrazole with the molecular formula C₁₁H₁₂N₂ and a molecular weight of 172.23 g/mol .[1][2] It typically appears as a clear light yellow oil or a light brown liquid.[3][4]
Tabulated Physical and Chemical Data
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₂N₂ | [1][2] |
| Molecular Weight | 172.23 g/mol | [1][2] |
| Appearance | Clear light yellow oil / Light brown liquid | [3][4] |
| Melting Point | 270-272 °C | [3] |
| Boiling Point | 272.5 °C at 760 mmHg; 144-145 °C at 12 mmHg | [3][5] |
| Density | 1.057 g/cm³ | [3] |
| pKa | 1.78 ± 0.10 (Predicted) | [3] |
| Solubility | Slightly soluble in DMSO and Methanol | [3] |
Spectroscopic Data
-
¹H NMR (200 MHz, CDCl₃, δ in ppm): 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H).[4]
-
¹³C NMR (50 MHz, CDCl₃, δ in ppm): 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8.[4]
-
MS (ESI): m/z = 173 [M+H]⁺.[4]
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Paal-Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.
Materials:
-
Acetylacetone (1,3-pentanedione)
-
Phenylhydrazine
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 equivalent) in ethanol.
-
To this solution, add phenylhydrazine (1.0 equivalent).
-
Add a catalytic amount of glacial acetic acid (approximately 2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.
Characterization Protocols
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 20 ppm
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: zgpg30
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 240 ppm
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum and apply a baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
Sample Preparation:
-
For Attenuated Total Reflectance (ATR)-IR, place a small drop of the neat liquid sample directly on the ATR crystal.
-
For transmission IR of a neat liquid, place a drop of the sample between two KBr or NaCl plates.
Data Acquisition (FTIR Spectrometer):
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or cyclohexane, in a quartz cuvette. A typical concentration is in the micromolar range.
Data Acquisition (UV-Vis Spectrophotometer):
-
Wavelength Range: 200-400 nm
-
Scan Speed: Medium
-
Record the absorbance spectrum against a solvent blank.
Role in Drug Development: Hedgehog Signaling Pathway Inhibition
This compound is a crucial building block in the synthesis of potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and tumorigenesis.[6] Aberrant activation of the Hh pathway is implicated in several cancers. Two notable Hh pathway inhibitors synthesized from this pyrazole derivative are SANT-1 and GANT-61.
The Hedgehog Signaling Pathway
The Hedgehog signaling pathway is a complex cascade that, in the "off" state, involves the transmembrane protein Patched (PTCH) inhibiting another transmembrane protein, Smoothened (SMO). This leads to the proteolytic cleavage of the GLI family of transcription factors into their repressor forms (GLI-R), which suppress the transcription of Hh target genes.
In the "on" state, the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH relieves the inhibition of SMO. Activated SMO then prevents the cleavage of GLI proteins, allowing their full-length activator forms (GLI-A) to translocate to the nucleus and activate the transcription of target genes that promote cell proliferation and survival.[4][5][7]
Mechanism of Action of SANT-1 and GANT-61
-
SANT-1 acts as an antagonist of Smoothened (SMO). By binding to SMO, SANT-1 prevents its activation even in the presence of Hedgehog ligands, thus keeping the pathway in the "off" state.[8]
-
GANT-61 functions further downstream in the pathway by inhibiting the GLI transcription factors. It prevents the binding of GLI1 and GLI2 to DNA, thereby blocking the transcription of target genes, even if SMO is active.[9][10]
Synthetic Workflow: From this compound to Hh Inhibitors
The synthesis of Hedgehog pathway inhibitors like GANT-61 involves multi-step chemical transformations where this compound serves as a key starting material or intermediate. A generalized workflow illustrating the progression from the precursor to a final inhibitor is depicted below. The synthesis of these complex molecules often involves reactions such as Vilsmeier-Haack formylation of the pyrazole ring, followed by reductive amination and subsequent coupling reactions to build the final inhibitor structure.[6]
Conclusion
This compound is a well-characterized compound with a straightforward synthesis. Its significance in the field of drug development, particularly in oncology, is underscored by its role as a key precursor to targeted therapies that inhibit the Hedgehog signaling pathway. The information provided in this guide serves as a valuable resource for researchers and scientists working on the synthesis of pyrazole derivatives and the development of novel anticancer agents.
References
- 1. Hedgehog signaling pathway: a novel model and molecular mechanisms of signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]
- 5. Synthesis and cytotoxicity studies of Hedgehog enzyme inhibitors SANT-1 and GANT-61 as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hedgehog signal transduction by Smoothened: Pharmacologic evidence for a 2-step activation process - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. pnas.org [pnas.org]
- 10. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole: A Technical Overview
To the User: A comprehensive search for the crystal structure and associated experimental data for the specific compound 3,5-Dimethyl-1-phenyl-1H-pyrazole (CAS 1131-16-4) did not yield a complete, published single-crystal X-ray diffraction analysis. The available literature focuses on derivatives of this core structure.
Therefore, it is not possible to provide a detailed technical guide with quantitative crystallographic data and experimental protocols for the exact molecule requested.
As an alternative, this guide could be prepared for a closely related, structurally analyzed compound, such as 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole or This compound-4-carbaldehyde , for which detailed crystallographic data has been published. These examples would serve to illustrate the methodologies and data presentation relevant to the crystal structure analysis of this class of compounds.
Should you wish to proceed with an analysis of one of these available derivatives, please specify your compound of interest. The subsequent guide would include:
-
Detailed Experimental Protocols: Covering synthesis, crystallization, and X-ray data collection and refinement.
-
Comprehensive Data Tables: Summarizing crystal data, data collection parameters, and key structural parameters like bond lengths and angles.
-
Workflow Visualizations: Graphviz diagrams illustrating the experimental and logical processes involved in crystal structure determination.
An In-depth Technical Guide on the Reaction of Phenylhydrazine with Pentane-2,4-dione
Executive Summary
The synthesis of pyrazole derivatives is a cornerstone of medicinal chemistry, owing to their prevalence in a wide range of pharmacologically active compounds. The Knorr pyrazole synthesis, a classic and efficient method, facilitates the creation of these vital heterocyclic scaffolds. This technical guide provides a comprehensive examination of the reaction between phenylhydrazine and pentane-2,4-dione to synthesize 3,5-dimethyl-1-phenyl-1H-pyrazole. This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, presents quantitative data in a structured format, and discusses the significance of the resulting pyrazole core in the context of drug development.
Introduction
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, analgesic, and antitumor properties.[3] A number of commercial drugs, such as the anti-inflammatory agent Celecoxib, feature a pyrazole core, highlighting its therapeutic importance.[2][4]
The Knorr pyrazole synthesis, first reported in 1883, is a fundamental and highly versatile cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][6] This reaction provides a direct and efficient route to substituted pyrazoles. This guide focuses on a specific example of this reaction: the synthesis of this compound from phenylhydrazine and pentane-2,4-dione (also known as acetylacetone).
Reaction Overview
The reaction involves the condensation of phenylhydrazine with the 1,3-dicarbonyl compound, pentane-2,4-dione. The process is typically catalyzed by a small amount of acid and results in the formation of the stable, aromatic pyrazole ring system with the elimination of two molecules of water.[5]
Overall Reaction: C₆H₅NHNH₂ (Phenylhydrazine) + C₅H₈O₂ (Pentane-2,4-dione) → C₁₁H₁₂N₂ (this compound) + 2H₂O
Reactant and Product Data
Quantitative data for the reactants and the primary product are summarized below for easy reference.
Table 1: Physical and Chemical Properties of Reactants and Product
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Phenylhydrazine | C₆H₅NHNH₂ | 108.14 | 19.5[7] | 243.5 (decomposes)[7] | Pale yellow liquid or solid[8] |
| Pentane-2,4-dione | C₅H₈O₂ | 100.12 | -23[9] | 139-140[9][10] | Colorless to yellowish liquid[11] |
| This compound | C₁₁H₁₂N₂ | 172.23 | N/A | 144-145 (at 12 mmHg) | Light brown liquid[12] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy Type | Solvent | Chemical Shifts (δ ppm) / Mass (m/z) |
| ¹H NMR | CDCl₃ | 7.46-7.19 (m, 5H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2x CH₃)[12] |
| ¹³C NMR | CDCl₃ | 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[12] |
| Mass Spec (ESI) | N/A | m/z = 173 [M+H]⁺[12] |
Reaction Mechanism
The Knorr pyrazole synthesis proceeds through a well-established mechanism involving acid-catalyzed condensation followed by intramolecular cyclization and dehydration.[13]
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom of phenylhydrazine on one of the protonated carbonyl carbons of pentane-2,4-dione. This is followed by dehydration to form a phenylhydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration/Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to eliminate a second molecule of water, leading to the formation of the stable, aromatic this compound ring.
Caption: Knorr Pyrazole Synthesis Mechanism.
Experimental Protocols
The following section provides a detailed methodology for the laboratory synthesis of this compound.
Materials and Reagents
-
Phenylhydrazine (1.0 mmol)
-
Pentane-2,4-dione (1.0 mmol)
-
Ethanol or Glacial Acetic Acid (10 mL)
-
Catalyst: Glacial Acetic Acid (catalytic amount, e.g., 3-5 drops if using ethanol as solvent) or another acid catalyst.[5][14]
-
Round-bottom flask (25 or 50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plate (silica gel 60 F254)
-
Developing solvent for TLC (e.g., Ethyl acetate/Hexane mixture)
-
Rotary evaporator
-
Silica gel for column chromatography
Synthesis Procedure
-
Setup: To a 25 mL round-bottom flask containing a magnetic stir bar, add pentane-2,4-dione (1.0 mmol) and ethanol (10 mL).
-
Addition of Reactants: While stirring, add phenylhydrazine (1.0 mmol) to the flask.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (3-5 drops) to the mixture.[5]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., ~80-100°C) for a designated period (typically 1-3 hours).[5][15]
-
Monitoring: Monitor the progress of the reaction by TLC. Spot the reaction mixture against the starting materials. The disappearance of starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product (typically a light brown oil) can be purified by column chromatography on silica gel to afford the pure this compound.[12]
Caption: General Experimental Workflow.
Applications in Drug Development
The pyrazole scaffold is of immense interest to drug development professionals due to its versatile binding properties and metabolic stability.[1]
-
Enzyme Inhibition: The pyrazole ring system is a key component in many enzyme inhibitors. For example, Celecoxib is a selective COX-2 inhibitor used to treat inflammation and pain.[2]
-
Receptor Agonists/Antagonists: Pyrazole derivatives have been developed as agonists and antagonists for various receptors. Rimonabant, for instance, was developed as a cannabinoid receptor 1 (CB1) antagonist.[2]
-
Broad Pharmacological Profile: The pyrazole nucleus is present in drugs with a wide array of therapeutic applications, including antibacterial, antifungal, anticancer, antidepressant, and antiviral agents.[2][16]
The synthesis of libraries of substituted pyrazoles, such as this compound and its analogues, is a common strategy in the early stages of drug discovery. By modifying the substituents on the pyrazole core, medicinal chemists can fine-tune the compound's pharmacological properties, selectivity, and pharmacokinetic profile to develop novel therapeutic agents.
Conclusion
The Knorr synthesis of this compound from phenylhydrazine and pentane-2,4-dione is a robust, efficient, and well-understood reaction. It provides straightforward access to a pyrazole derivative, a scaffold of proven importance in the pharmaceutical industry. This technical guide has provided the essential mechanism, a detailed experimental protocol, and the relevant chemical data to facilitate the synthesis and understanding of this valuable compound for researchers in drug discovery and development.
References
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Phenylhydrazine - Wikipedia [en.wikipedia.org]
- 8. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-pentanedione [stenutz.eu]
- 10. PENTANE-2,4-DIONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Acetylacetone | C5H8O2 | CID 31261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. jk-sci.com [jk-sci.com]
- 14. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. globalresearchonline.net [globalresearchonline.net]
A Technical Guide to the Biological Activity Screening of Pyrazole Derivatives
Introduction
Pyrazole derivatives represent a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their versatile five-membered ring structure, containing two adjacent nitrogen atoms, serves as a valuable scaffold for the design and synthesis of novel therapeutic agents. The inherent chemical properties of the pyrazole nucleus allow for diverse substitutions, leading to a wide array of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the screening of pyrazole derivatives for various biological activities, with a focus on anticancer, antimicrobial, and anti-inflammatory properties. It is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways to facilitate further research and development in this promising field.
Anticancer Activity of Pyrazole Derivatives
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled cell proliferation, angiogenesis, and survival. Numerous studies have reported their efficacy against a range of cancer cell lines, often through the inhibition of specific protein kinases involved in oncogenic signaling pathways.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the in vitro anticancer activity of selected pyrazole derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Anticancer Activity of Pyrazole-Thiazolidinone Hybrids
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 36 | A549 (Lung) | 18.85 | 5-Fluorouracil | ~90 |
| MCF-7 (Breast) | 23.43 | |||
| HepG-2 (Liver) | 23.08 | |||
| Caco-2 (Colon) | 23.08 | |||
| PC-3 (Prostate) | 18.50 | |||
| 41 | MCF-7 (Breast) | 5.05 | Doxorubicin | 7.27 |
| HCT-116 (Colon) | 3.08 | 8.92 | ||
| 33 | MDA-MB-231 (Breast) | 24.6 | - | - |
| 34 | MDA-MB-231 (Breast) | 29.8 | - | - |
Data compiled from multiple sources.[1]
Table 2: Anticancer Activity of Pyrazole-Isoxazole Hybrids
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 11 | Hepatocellular Carcinoma | 1.3 - 9.5 | - | - |
| Breast Cancer | 1.3 - 9.5 | |||
| 85 | Hepatocellular Carcinoma | 0.77 - 7.8 | - | - |
| Breast Cancer | 0.77 - 7.8 |
Data compiled from multiple sources.[2]
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells, primarily by mitochondrial dehydrogenases.[3] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Pyrazole derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[4]
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.[4] Incubate the plates overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
-
Mandatory Visualization: Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[5][6] The binding of its ligand, VEGF-A, to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation triggers downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. Several pyrazole derivatives have been designed to inhibit the kinase activity of VEGFR-2, thereby blocking angiogenesis and suppressing tumor growth.[7][8]
Caption: VEGFR-2 signaling pathway and its inhibition by pyrazole derivatives.
Antimicrobial Activity of Pyrazole Derivatives
Pyrazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi. Their mechanism of action can vary, but often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Data Presentation: In Vitro Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected pyrazole derivatives against different microbial strains. The zone of inhibition is a measure of the effectiveness of a compound in inhibiting microbial growth, while the Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that will inhibit the visible growth of a microorganism.
Table 3: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Standard Drug | Zone of Inhibition (mm) | MIC (µg/mL) |
| Pyranopyrazole (III) | Bacillus subtilis | - | 125 | Ampicillin | - | 250 |
| Pyranopyrazole (IV) | E. coli | 22 | - | Cefatoxime | 32 | - |
| Sulfonamide (4a-e) | Bacillus subtilis | 12-18 | - | Ofloxacin | 25 | - |
| Staphylococcus aureus | 10-16 | - | 24 | |||
| E. coli | 11-17 | - | 26 | |||
| Pseudomonas aeruginosa | 10-15 | - | 23 | |||
| Aspergillus niger | 12-19 | - | Fluconazole | 22 | - | |
| Aspergillus flavus | 11-17 | - | 20 |
Data compiled from multiple sources.[9]
Experimental Protocols
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Sterile Petri dishes
-
Nutrient agar or Mueller-Hinton agar for bacteria
-
Sabouraud dextrose agar for fungi
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis, E. coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)
-
Sterile cork borer (6-8 mm in diameter)
-
Pyrazole derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic and antifungal drugs
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation and Inoculation: Prepare the appropriate agar medium and sterilize it by autoclaving. Cool the medium to 45-50°C and pour it into sterile Petri dishes. Allow the agar to solidify. Inoculate the surface of the agar plates with a standardized inoculum of the test microorganism.
-
Well Preparation: Create wells in the agar plates using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 100 µL) of the pyrazole derivative solution into the wells. Also, add the standard antimicrobial drug and the solvent control into separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the general workflow for screening pyrazole derivatives for their antimicrobial activity.
Caption: General workflow for the antimicrobial screening of pyrazole derivatives.
Anti-inflammatory Activity of Pyrazole Derivatives
Several pyrazole derivatives have been identified as potent anti-inflammatory agents. Their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation. Some pyrazole derivatives exhibit selectivity for COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation, which may lead to a more favorable side-effect profile compared to non-selective NSAIDs.
Data Presentation: In Vivo Anti-inflammatory Activity
The following table presents the in vivo anti-inflammatory activity of selected pyrazole derivatives in the carrageenan-induced paw edema model.
Table 4: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | Dose (mg/kg) | % Inhibition of Paw Edema | Time (hours) | Standard Drug | % Inhibition of Paw Edema |
| 6i | - | 42.41 | 5 | - | - |
Data compiled from a single source.[10]
Experimental Protocols
The carrageenan-induced paw edema model is a widely used and well-established in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[11][12]
Materials:
-
Wistar rats or Swiss mice
-
Carrageenan solution (1% in sterile saline)
-
Pyrazole derivatives
-
Standard anti-inflammatory drug (e.g., indomethacin)
-
Vehicle (e.g., saline or 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week before the experiment. Divide the animals into groups (e.g., control, standard, and test groups).
-
Compound Administration: Administer the pyrazole derivatives, the standard drug, or the vehicle to the respective groups of animals, typically via oral or intraperitoneal routes.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[13]
-
Paw Volume Measurement: Measure the volume of the injected paw using a plethysmometer or its thickness with digital calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]
-
Data Analysis: Calculate the percentage of inhibition of paw edema for each group using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Mandatory Visualization: Logical Relationship
The following diagram illustrates the logical progression from in vitro to in vivo screening for anti-inflammatory pyrazole derivatives.
Caption: Logical flow for the screening of anti-inflammatory pyrazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. japsonline.com [japsonline.com]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Discovery of Novel 3,5-Dimethyl-1-phenyl-1H-pyrazole Derivatives: A Technical Guide for Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 3,5-dimethyl-1-phenyl-1H-pyrazole derivatives have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into this important class of compounds, tailored for researchers, scientists, and drug development professionals.
Core Synthesis Pathway: The Knorr Pyrazole Synthesis
The most prevalent and efficient method for the synthesis of this compound is the Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound, in this case, acetylacetone (pentane-2,4-dione), with phenylhydrazine.[1][2] The reaction is typically carried out in a suitable solvent such as ethanol and is often catalyzed by a small amount of acid, like glacial acetic acid. The mechanism proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[2][3]
Biological Activities of this compound Derivatives
Derivatives of the this compound core have been extensively investigated for their therapeutic potential, revealing significant anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of these pyrazole derivatives against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[4][5] Some derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division, while others modulate key signaling pathways such as the MAPK pathway.[6][7]
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| L2 (3,5-diphenyl-1H-pyrazole) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [8] |
| 5b | K562 (Leukemia) | 0.021 | [6] |
| 5b | A549 (Lung) | 0.69 | [6] |
| 4a | K562 (Leukemia) | 0.26 | [6] |
| 4a | A549 (Lung) | 0.19 | [6] |
| Various Derivatives | MCF-7 (Breast) | 5.8 - 9.3 | [9] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives has been demonstrated against a range of pathogenic bacteria and fungi. The presence of specific substituents on the phenyl ring has been shown to significantly influence the antimicrobial potency.
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | Microbial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| 3a (chloro-substituted) | E. coli | Remarkable Inhibition | - | [10] |
| 3a (chloro-substituted) | S. aureus | Remarkable Inhibition | - | [10] |
| 5a (chloro-substituted) | E. coli | Remarkable Inhibition | - | [10] |
| 5a (chloro-substituted) | S. aureus | Remarkable Inhibition | - | [10] |
| Compound 3 | E. coli | - | 0.25 | [11] |
| Compound 4 | S. epidermidis | - | 0.25 | [11] |
| Various Derivatives | Various Bacteria | 4 - 8 | - | [12] |
Anti-inflammatory Activity
The anti-inflammatory properties of these pyrazole derivatives are well-documented, with many compounds exhibiting potent inhibition of inflammatory mediators.[13] The carrageenan-induced paw edema model in rats is a standard in vivo assay used to evaluate the anti-inflammatory efficacy of these compounds.[14][15] The mechanism of action is often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[16]
Table 3: Anti-inflammatory Activity of Selected Pyrazole Derivatives
| Compound ID | Assay | Dose | % Inhibition of Edema | Reference |
| 2d | Carrageenan-induced paw edema | - | Potent | [17] |
| 2e | Carrageenan-induced paw edema | - | Potent | [17] |
| EA | Carrageenan-induced paw edema | 10 mg/kg | Dose-dependent reduction | [14] |
| Indomethacin (Standard) | Carrageenan-induced paw edema | 5 mg/kg | Significant inhibition | [14] |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the Knorr pyrazole synthesis.
Materials:
-
Acetylacetone (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone and absolute ethanol.
-
Add phenylhydrazine to the solution, followed by a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux (approximately 80-100°C) and maintain for 4-6 hours.[1][3]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.
In Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19]
Protocol:
-
Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[19]
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium and add the medium containing different concentrations of the pyrazole derivatives to the wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[20]
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[21]
-
Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[19]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[21]
-
The percentage of cell viability is calculated, and the IC50 value is determined.
In Vitro Antimicrobial Activity: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]
Protocol:
-
Prepare serial two-fold dilutions of the pyrazole derivatives in a suitable broth medium in a 96-well microtiter plate.[23]
-
Prepare a standardized inoculum of the test microorganism.
-
Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth medium only).
-
Incubate the plate at the appropriate temperature for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[24]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used model to evaluate acute inflammation.[14][15]
Protocol:
-
Administer the test pyrazole derivatives to rats (e.g., intraperitoneally or orally).[14]
-
After a specific period (e.g., 30-60 minutes), inject a 1% carrageenan solution into the sub-plantar region of the rat's right hind paw to induce edema.[14][15]
-
Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[14]
-
The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated group with the control group.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound derivatives are mediated through various signaling pathways. In cancer, these compounds can induce apoptosis through both intrinsic and extrinsic pathways, often involving the activation of caspases.[5] Some derivatives have been shown to be potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[6]
The this compound scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The straightforward synthesis, coupled with the significant and diverse biological activities, makes these derivatives attractive candidates for further preclinical and clinical development. This guide provides a foundational understanding of the synthesis, biological evaluation, and mechanistic aspects of these compounds, serving as a valuable resource for professionals in the field of drug discovery and development. Further exploration of structure-activity relationships and target identification will undoubtedly lead to the development of more potent and selective drug candidates based on this remarkable heterocyclic core.
References
- 1. rsc.org [rsc.org]
- 2. jk-sci.com [jk-sci.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity [ouci.dntb.gov.ua]
- 5. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. srrjournals.com [srrjournals.com]
- 10. jocpr.com [jocpr.com]
- 11. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajpp.in [ajpp.in]
- 13. researchgate.net [researchgate.net]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inotiv.com [inotiv.com]
- 16. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. benchchem.com [benchchem.com]
- 20. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. MTT assay overview | Abcam [abcam.com]
- 22. benchchem.com [benchchem.com]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,5-Dimethyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 3,5-dimethyl-1-phenyl-1H-pyrazole, a key heterocyclic scaffold in medicinal chemistry and materials science. This document details the regioselectivity of these reactions, provides experimental protocols for key transformations, and summarizes quantitative data to facilitate research and development.
Introduction: Reactivity of the Pyrazole Core
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole ring is electron-rich and thus susceptible to electrophilic attack. In the case of 1-substituted pyrazoles, electrophilic substitution preferentially occurs at the C4 position of the pyrazole ring.[1] However, the presence of a phenyl group at the N1 position in this compound introduces a second site for potential electrophilic substitution. The regioselectivity of these reactions is highly dependent on the reaction conditions, particularly the nature of the electrophile and the acidity of the medium. Under neutral or weakly acidic conditions, substitution is favored at the C4 position of the pyrazole ring. In contrast, under strongly acidic conditions, the pyrazole ring can be protonated, deactivating it towards electrophilic attack and favoring substitution on the para-position of the phenyl ring.[2][3]
Key Electrophilic Substitution Reactions
This section details the principal electrophilic substitution reactions of this compound, including nitration, halogenation, sulfonation, Vilsmeier-Haack formylation, and Friedel-Crafts acylation.
Nitration
Nitration of this compound can be directed to either the pyrazole or the phenyl ring based on the choice of nitrating agent and reaction conditions.
-
Nitration at the Phenyl Ring (para-position): Treatment with a mixture of concentrated nitric and sulfuric acids leads to the formation of 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.[4] The strongly acidic medium protonates the pyrazole ring, deactivating it and directing the electrophilic nitronium ion (NO₂⁺) to the electron-rich phenyl substituent.
-
Nitration at the Pyrazole Ring (C4-position): While a specific protocol for the direct nitration of this compound at the C4 position is not extensively documented, nitration of 3,5-dimethyl-1H-pyrazole with nitric acid is known to yield 3,5-dimethyl-4-nitro-1H-pyrazole.[5] It is anticipated that similar conditions, such as using a milder nitrating agent like acetyl nitrate, would favor substitution at the C4 position of the 1-phenyl derivative.[3]
Halogenation (Bromination)
Similar to nitration, the site of bromination is dependent on the reaction conditions.
-
Bromination at the Pyrazole Ring (C4-position): The reaction of 1-phenylpyrazoles with bromine in a non-acidic solvent like chloroform typically results in substitution at the C4 position of the pyrazole ring.[3]
-
Bromination at the Phenyl Ring (para-position): In the presence of a strong acid, such as concentrated sulfuric acid with silver sulfate, bromination occurs at the para-position of the phenyl ring.[3]
Sulfonylation
Sulfonylation of pyrazoles with chlorosulfonic acid is a well-established method for introducing a sulfonyl chloride group, a versatile handle for further functionalization, particularly in the synthesis of sulfonamides. The reaction with this compound is expected to proceed regioselectively at the C4 position of the pyrazole ring.
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. For this compound, this reaction exclusively yields this compound-4-carbaldehyde.[6][7] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.
Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group onto an aromatic ring. For pyrazoles, this reaction generally occurs at the C4 position.[8] However, strong Lewis acids like aluminum chloride (AlCl₃), which are traditional catalysts for this reaction, can complex with the nitrogen atoms of the pyrazole ring, leading to poor results.[9][10] Therefore, milder Lewis acids such as tin(IV) chloride (SnCl₄) or titanium(IV) chloride (TiCl₄) are recommended for the acylation of pyrazoles.[9]
Quantitative Data Summary
The following table summarizes the key quantitative data for the electrophilic substitution reactions of this compound and related compounds.
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference(s) |
| Nitration (Phenyl Ring) | HNO₃, H₂SO₄ | 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole | High | [4] |
| Bromination (Pyrazole Ring) | Br₂, CHCl₃ | 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole | Good | [3] |
| Sulfonylation (Pyrazole Ring) | ClSO₃H | This compound-4-sulfonyl chloride | Good | [6] |
| Vilsmeier-Haack Formylation | POCl₃, DMF | This compound-4-carbaldehyde | ~65 | [11] |
| Friedel-Crafts Acylation | CH₃COCl, SnCl₄ | 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one | Moderate | [9] |
Note: Yields are reported as "High," "Good," or "Moderate" when specific quantitative data for the target molecule is not available in the cited literature, but is inferred from reactions on closely related pyrazole derivatives.
Experimental Protocols
This section provides detailed experimental methodologies for the key electrophilic substitution reactions discussed.
Synthesis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole (Nitration of the Phenyl Ring)
Reference: Adapted from the synthesis of related nitrophenyl-pyrazoles.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid (10 mL) and concentrated nitric acid (5 mL) to 0-5 °C in an ice bath.
-
Addition of Substrate: Dissolve this compound (1.72 g, 10 mmol) in a minimal amount of concentrated sulfuric acid and add it dropwise to the cooled nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by filtration, washed thoroughly with water until neutral, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol to afford pure 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole.
Synthesis of 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole (Bromination of the Pyrazole Ring)
Reference: Adapted from general procedures for the bromination of N-phenylpyrazoles.[3]
-
Reaction Setup: Dissolve this compound (1.72 g, 10 mmol) in chloroform (20 mL) in a round-bottom flask fitted with a dropping funnel and a magnetic stirrer.
-
Addition of Bromine: Add a solution of bromine (1.60 g, 10 mmol) in chloroform (10 mL) dropwise to the pyrazole solution at room temperature with stirring.
-
Reaction: Continue stirring at room temperature for 1-2 hours after the addition is complete, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove excess bromine, followed by washing with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 4-bromo-3,5-dimethyl-1-phenyl-1H-pyrazole.
Synthesis of this compound-4-sulfonyl chloride (Sulfonylation)
Reference: Adapted from the sulfonylation of 3,5-dimethyl-1H-pyrazole.[6]
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, place chlorosulfonic acid (5.83 g, 50 mmol) and cool it to 0 °C in an ice-salt bath.
-
Addition of Substrate: Add this compound (1.72 g, 10 mmol) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 60-70 °C for 2-3 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold water and dry it under vacuum to yield this compound-4-sulfonyl chloride.
Synthesis of this compound-4-carbaldehyde (Vilsmeier-Haack Formylation)
Reference: Adapted from general Vilsmeier-Haack procedures.[6][7]
-
Vilsmeier Reagent Preparation: In a flask cooled in an ice bath, add phosphorus oxychloride (1.84 g, 12 mmol) dropwise to N,N-dimethylformamide (DMF) (5 mL) with stirring.
-
Reaction: To this freshly prepared Vilsmeier reagent, add a solution of this compound (1.72 g, 10 mmol) in DMF (5 mL) dropwise, maintaining the temperature at 0-5 °C. After the addition, allow the mixture to stir at room temperature for 30 minutes and then heat at 60-70 °C for 2-4 hours.
-
Work-up: Cool the reaction mixture and pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the mixture is neutral or slightly basic.
-
Purification: Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to give this compound-4-carbaldehyde.
Synthesis of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (Friedel-Crafts Acylation)
Reference: Adapted from procedures for the acylation of heteroaromatics with milder Lewis acids.[9]
-
Reaction Setup: In a dry, nitrogen-flushed flask, suspend this compound (1.72 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
Addition of Reagents: Add acetyl chloride (0.86 g, 11 mmol) to the suspension. Cool the mixture to 0 °C in an ice bath and then add tin(IV) chloride (2.87 g, 11 mmol) dropwise with stirring.
-
Reaction: Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by carefully adding it to a mixture of ice and dilute hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and remove the solvent in vacuo. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key electrophilic substitution pathways of this compound.
Caption: General electrophilic substitution reactions of this compound.
Caption: Regioselectivity of electrophilic substitution based on reaction conditions.
Conclusion
The electrophilic substitution reactions of this compound offer a versatile toolkit for the functionalization of this important heterocyclic core. A thorough understanding of the factors governing regioselectivity, particularly the reaction conditions, is crucial for achieving the desired substitution pattern. This guide provides the necessary data and protocols to enable researchers to effectively utilize these reactions in the synthesis of novel compounds for applications in drug discovery and materials science.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. mdpi.com [mdpi.com]
- 3. growingscience.com [growingscience.com]
- 4. 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6 | Benchchem [benchchem.com]
- 6. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ijpcbs.com [ijpcbs.com]
Tautomerism in 3,5-Dimethyl-1-phenyl-1H-pyrazole
An In-depth Technical Guide on the Tautomeric Considerations of 3,5-Dimethyl-1-phenyl-1H-pyrazole
Abstract
This technical guide provides a comprehensive analysis of tautomerism as it relates to this compound. A critical point of clarification is that as a 1-substituted pyrazole, this molecule does not undergo the canonical annular prototropic tautomerism characteristic of N-unsubstituted pyrazoles due to the fixed phenyl group on the N1 nitrogen. This document elucidates this structural feature and explores the crucial role of tautomerism in the context of its synthetic precursors, such as 3,5-dimethyl-1H-pyrazole. We present spectroscopic data for the title compound, detail experimental and computational protocols for analyzing pyrazole tautomerism, and provide quantitative data on related tautomeric systems. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of pyrazole chemistry and structure.
Introduction to Annular Tautomerism in Pyrazoles
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. A key feature of N-unsubstituted pyrazoles is their ability to exhibit prototropic tautomerism. This process involves the migration of a proton between the two ring nitrogen atoms (N1 and N2), resulting in two distinct, rapidly interconverting tautomeric forms.[1] This equilibrium is fundamental to the reactivity and spectroscopic properties of many pyrazole derivatives.
The position of the tautomeric equilibrium is influenced by several factors, including:
-
Electronic Effects of Substituents: Electron-donating groups (e.g., alkyl, amino) and electron-withdrawing groups (e.g., nitro, carboxyl) at the C3 and C5 positions can favor one tautomer over the other.[2][3]
-
Solvent Polarity: The solvent can influence the equilibrium by differential solvation of the tautomers and by mediating the intermolecular proton transfer.[2]
-
Temperature: Low-temperature studies can slow the rate of proton exchange, allowing for the spectroscopic observation of individual tautomers.[4]
The general principle of annular tautomerism in a 3(5)-substituted pyrazole is illustrated below.
The Fixed Structure of this compound
The title compound, this compound, has the Chemical Abstracts Service (CAS) registry number 1131-16-4.[5] Its structure consists of a pyrazole ring with methyl groups at the C3 and C5 positions and a phenyl group covalently bonded to the N1 nitrogen. The presence of this N1-phenyl substituent precludes the possibility of annular prototropic tautomerism, as there is no mobile proton on either ring nitrogen. The structure is therefore fixed and does not exist in a tautomeric equilibrium.
While aromatic 1H-pyrazoles are highly stable, theoretical non-aromatic tautomers (such as 4H-pyrazoles) can be conceptualized. However, computational studies have shown that these non-aromatic forms are energetically unfavorable by approximately 100 kJ/mol, making them experimentally inaccessible under normal conditions.[1][6]
Spectroscopic Characterization
The fixed, non-tautomeric nature of this compound is confirmed by its spectroscopic data, which shows sharp, well-defined signals consistent with a single chemical entity.
| Spectroscopic Data | This compound |
| ¹H NMR (CDCl₃, 200 MHz) | δ (ppm): 7.46-7.33 (m, 4H, Phenyl), 7.29-7.19 (m, 1H, Phenyl), 5.90 (s, 1H, H4-pyrazole), 2.25 (s, 6H, 2x -CH₃)[7] |
| ¹³C NMR (CDCl₃, 50 MHz) | δ (ppm): 148.1 (C5), 139.4 (C-ipso Phenyl), 138.4 (C3), 128.3 (C-meta Phenyl), 126.4 (C-para Phenyl), 124.0 (C-ortho Phenyl), 106.4 (C4), 12.9 (-CH₃), 11.8 (-CH₃)[7] |
| Infrared (IR) | Key absorptions (cm⁻¹): Aromatic C-H stretching (~3050), Aliphatic C-H stretching (~2920), C=C and C=N ring stretching (~1600, 1500), Phenyl ring vibrations.[8][9] |
| Mass Spec. (ESI) | m/z = 173 [M+H]⁺[7] |
| Table 1: Summary of Spectroscopic Data for this compound. |
Tautomerism in the Synthesis and Precursors
Although this compound is not itself tautomeric, understanding tautomerism is essential when considering its synthesis. The most common laboratory and industrial synthesis involves the condensation reaction between a hydrazine (in this case, phenylhydrazine) and a 1,3-dicarbonyl compound (acetylacetone, or 2,4-pentanedione).[10][11][12]
The N-unsubstituted precursor, 3,5-dimethyl-1H-pyrazole, is readily synthesized from hydrazine and acetylacetone.[11][13] This precursor is a classic example of a pyrazole with degenerate tautomers. Since the substituents at the C3 and C5 positions are identical (methyl groups), the two tautomeric forms are chemically indistinguishable and have equal energy. In solution at room temperature, the proton rapidly exchanges between N1 and N2, resulting in a time-averaged structure on the NMR timescale.[2]
Experimental and Computational Protocols
Investigating pyrazole tautomerism requires a combination of spectroscopic and computational methods.
Experimental Protocol: NMR Spectroscopy for Tautomer Analysis
Nuclear Magnetic Resonance (NMR) is the most powerful technique for studying tautomeric equilibria in solution.[14][15]
-
Sample Preparation: Dissolve the pyrazole compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, THF-d₈). DMSO-d₆ is often used as it can slow proton exchange compared to protic solvents.
-
Room Temperature Spectra: Acquire standard ¹H, ¹³C, and ¹⁵N NMR spectra. For systems in fast exchange, time-averaged signals will be observed. For instance, in unsymmetrically substituted pyrazoles, the signals for C3 and C5 may appear broadened or as a single averaged peak.[2]
-
Low-Temperature (VT-NMR): If fast exchange is occurring, perform variable-temperature (VT) NMR experiments. Lowering the temperature can slow the proton transfer rate below the NMR timescale.
-
Coalescence Analysis: As the temperature is lowered, the single averaged peak for two exchanging sites (e.g., C3 and C5) will broaden, reach a maximum broadness at the coalescence temperature, and then resolve into two distinct signals for each tautomer at lower temperatures.
-
Equilibrium Constant (KT) Determination: Once in the slow-exchange regime, the ratio of the two tautomers can be determined by integrating the corresponding signals in the ¹H or ¹³C spectra. The equilibrium constant KT is the ratio of these integrals.
-
Solid-State NMR (CP/MAS): In the solid state, a compound typically exists as a single tautomer. Comparing the solution-state spectrum to a solid-state ¹³C CP/MAS spectrum can help identify the major tautomer in solution.[2]
Computational Protocol: DFT for Tautomer Stability
Density Functional Theory (DFT) is a robust computational method for predicting the relative stabilities of tautomers.[6][16]
-
Structure Generation: Build the 3D structures of all possible tautomers (e.g., 3-substituted and 5-substituted forms) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer. A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-311++G(d,p).[2][16]
-
Solvent Modeling (Optional): To simulate solution-phase conditions, incorporate a solvent model, such as the Polarizable Continuum Model (PCM), during optimization.
-
Frequency Calculation: Perform a frequency calculation on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This calculation also provides the zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculation: Extract the total electronic energy (E), and add the ZPVE and thermal corrections to obtain the Gibbs free energy (G) for each tautomer.
-
Relative Stability Analysis: The tautomer with the lowest Gibbs free energy is predicted to be the most stable. The energy difference (ΔG) between tautomers can be used to calculate the theoretical equilibrium constant (KT) using the equation: KT = e-(ΔG/RT).[2]
Conclusion
The compound this compound is a structurally well-defined molecule that, due to its N1-phenyl substitution, does not exhibit the annular prototropic tautomerism common to other pyrazoles. Its characterization is straightforward, yielding spectroscopic data consistent with a single, stable structure. However, a thorough understanding of pyrazole tautomerism is indispensable for researchers in this field, as it critically impacts the synthesis, reactivity, and analysis of its N-unsubstituted precursors and related isomers. The combined application of advanced NMR techniques and DFT calculations provides a powerful framework for the comprehensive study of these dynamic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 5. 1H-Pyrazole, 3,5-dimethyl-1-phenyl- [webbook.nist.gov]
- 6. purkh.com [purkh.com]
- 7. rsc.org [rsc.org]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. scribd.com [scribd.com]
- 12. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. researchgate.net [researchgate.net]
- 16. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 3,5-Dimethyl-1-phenyl-1H-pyrazole in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and applications of 3,5-dimethyl-1-phenyl-1H-pyrazole as a versatile ligand. Detailed experimental protocols for the synthesis of the ligand and its metal complexes are presented, along with their characterization data and potential applications in catalysis and antimicrobial research.
Introduction
This compound is a readily accessible N-heterocyclic ligand that has garnered significant interest in coordination chemistry. Its ability to form stable complexes with a variety of transition metals, coupled with the diverse biological activities exhibited by pyrazole derivatives, makes it a valuable building block for the development of new catalysts and therapeutic agents. Pyrazoles and their derivatives are known to possess a wide range of biological properties, including analgesic, anti-inflammatory, antipyretic, antibacterial, and antifungal activities.[1] The coordination of pyrazole-based ligands to metal centers can further enhance these properties, leading to the development of novel metallodrugs and catalysts.[1][2]
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
Acetylacetone (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and stir for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After completion of the reaction (disappearance of starting materials), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.
Characterization Data:
The following spectroscopic data can be used to confirm the identity and purity of the synthesized this compound:
| Analysis | Data |
| ¹H NMR (CDCl₃) | δ (ppm): 7.46-7.33 (m, 4H, Ar-H), 7.29-7.19 (m, 1H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2xCH₃)[3] |
| ¹³C NMR (CDCl₃) | δ (ppm): 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[3] |
| Mass Spec. (ESI) | m/z = 173 [M+H]⁺[3] |
Coordination Chemistry of this compound
This compound acts as a monodentate ligand, coordinating to metal ions through the N2 atom of the pyrazole ring. The synthesis of its metal complexes is typically achieved by reacting the ligand with a metal salt in a suitable solvent.
Experimental Protocol: Synthesis of Transition Metal Complexes
This protocol is adapted from the synthesis of complexes with a similar ligand, 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone.[1]
Materials:
-
This compound (2.0 equivalents)
-
Hydrated metal chlorides (e.g., CrCl₃·6H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) (1.0 equivalent)
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the hydrated metal chloride (1 mmol) in ethanol (25 mL).
-
In a separate flask, dissolve this compound (2 mmol) in ethanol (25 mL).
-
Add the ligand solution to the metal salt solution with stirring.
-
Adjust the pH of the mixture to 8-9 by adding a suitable base (e.g., dilute NaOH or triethylamine).
-
Reflux the reaction mixture until a precipitate is formed.[1]
-
Cool the mixture to room temperature and collect the precipitate by filtration.
-
Wash the precipitate with water and ethanol.
-
Dry the complex under vacuum.
Characterization of Metal Complexes:
The synthesized complexes can be characterized by various analytical and spectroscopic techniques.
| Analysis | Expected Observations and Interpretations |
| Elemental Analysis | Confirms the stoichiometry of the metal-ligand complex. |
| Molar Conductivity | Measured in a suitable solvent (e.g., DMF) to determine the electrolytic nature of the complexes.[1] |
| Magnetic Susceptibility | Determines the magnetic moment of the complex, providing information about the geometry and the number of unpaired electrons in the metal center.[1] |
| FT-IR Spectroscopy | The C=N stretching vibration of the pyrazole ring is expected to shift upon coordination to the metal ion. New bands in the low-frequency region can be assigned to M-N stretching vibrations, confirming coordination.[1] |
| UV-Vis Spectroscopy | Electronic spectra provide information about the d-d transitions of the metal ion and charge transfer bands, which are indicative of the coordination geometry.[1] |
Applications of this compound Metal Complexes
Antimicrobial Activity
Metal complexes of pyrazole derivatives have shown promising antimicrobial activities.[1][2] The chelation of the metal ion to the pyrazole ligand can enhance its biological activity. The mechanism of action is often attributed to the disruption of the bacterial cell wall.[4] Metal ions can interact with the peptidoglycan layer of bacteria, inhibiting its synthesis and leading to cell lysis.[5] Furthermore, the generation of reactive oxygen species (ROS) by the metal complexes can cause oxidative stress and damage to cellular components such as DNA and proteins.[6][7]
Protocol: Evaluation of Antibacterial Activity (Agar Well Diffusion Method)
-
Prepare nutrient agar plates and seed them with a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
Create wells of uniform diameter in the agar plates.
-
Fill the wells with solutions of the synthesized complexes at different concentrations.
-
Use a standard antibiotic as a positive control and the solvent as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well to determine the antibacterial activity.
Catalytic Activity
While specific data on the catalytic applications of this compound metal complexes is limited, related pyrazole-based palladium complexes have been shown to be effective catalysts in C-C coupling reactions such as Stille, Kumada, and Hiyama reactions.[8] Protic pyrazole complexes have also been investigated for their catalytic activity in various transformations, including transfer hydrogenation.[9] The N-H group in these ligands can participate in metal-ligand cooperation, facilitating catalytic cycles.[9] Further research is warranted to explore the catalytic potential of this compound complexes in a range of organic transformations.
Visualizations
Caption: Workflow for the synthesis and characterization of metal complexes of this compound.
Caption: Proposed mechanism of antimicrobial action of pyrazole-based metal complexes.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. Three metal complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid: synthesis, crystal structures, luminescence and electrocatalytic properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. scispace.com [scispace.com]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. Metal nanoparticles: understanding the mechanisms behind antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,5-Dimethyl-1-phenyl-1H-pyrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3,5-dimethyl-1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of biologically active compounds. Its derivatives have demonstrated significant potential in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. This document provides a comprehensive overview of the applications of this scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Anticancer Applications
Derivatives of this compound have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often centered around the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.
Inhibition of Kinase Signaling Pathways
The pyrazole core is a well-established pharmacophore for the development of protein kinase inhibitors.[1][2] These enzymes play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been shown to target several important kinases.
One key target is the Transforming Growth Factor-β (TGF-β) signaling pathway, which is involved in processes like cell growth, differentiation, and apoptosis.[3] Novel pyrazole compounds have been identified as potent inhibitors of TGF-β type-I receptor (TβRI) kinase, with Ki values as low as 15 nM.[3] These inhibitors act as ATP-competitive binders, effectively blocking the downstream signaling cascade.[3]
Furthermore, pyrazole derivatives have been investigated as inhibitors of other kinases such as p38 MAP kinase, Aurora kinases, and Epidermal Growth Factor Receptor (EGFR).[4][5] For instance, certain triarylpyrazole derivatives have demonstrated inhibitory activity against AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ.[4]
Below is a generalized signaling pathway diagram illustrating the role of pyrazole derivatives as kinase inhibitors.
Inhibition of the Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway is crucial during embryonic development and its aberrant activation in adults is linked to the development and progression of various cancers.[6] Small molecule inhibitors targeting this pathway have shown therapeutic promise.[7] The this compound core has been utilized in the synthesis of Hedgehog pathway inhibitors.[8] These compounds can interfere with the activity of key components of the pathway, such as the Smoothened (SMO) receptor or downstream GLI transcription factors, thereby inhibiting tumor growth.[6]
The following diagram illustrates the canonical Hedgehog signaling pathway and the point of inhibition by pyrazole-based compounds.
Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of various pyrazole derivatives, with a focus on those containing the this compound scaffold or related structures.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazole-based benzenesulfonamide | HepG2 (Liver) | 9.13 | [9] |
| Pyrazole-based benzenesulfonamide | MCF-7 (Breast) | 16.52 | [9] |
| Pyrazole-based benzenesulfonamide | A549 (Lung) | 6.52 | [9] |
| Pyrazole-based benzenesulfonamide | PC3 (Prostate) | 9.13 | [9] |
| 3,5-diphenyl-1H-pyrazole derivative | CFPAC-1 (Pancreatic) | 61.7 | [10] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole | MCF-7 (Breast) | 81.48 | [10] |
| Pyrazole acetohydrazide derivative | A2780 (Ovarian) | 8.14 - 8.63 | [11] |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep (Laryngeal) | 3.25 µg/mL | [12] |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | P815 (Murin mastocytoma) | 17.82 µg/mL | [12] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 14.97 (24h) | [13] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 (Breast) | 6.45 (48h) | [13] |
Antimicrobial Applications
Derivatives of this compound have demonstrated notable activity against a spectrum of microbial pathogens, including both bacteria and fungi.[14][15][16] The structural versatility of the pyrazole ring allows for modifications that can enhance potency and broaden the spectrum of activity.
Antibacterial and Antifungal Activity
Numerous studies have reported the synthesis of novel pyrazole derivatives with significant antimicrobial properties.[17][18][19][20][21] These compounds have been tested against various strains, including Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Klebsiella pneumoniae (Gram-negative), and fungal species such as Candida albicans and Aspergillus niger.[14][17]
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrazole derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Gram-positive bacteria | 62.5 - 125 | [17] |
| 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide | Fungi | 2.9 - 7.8 | [17] |
| Pyrazole derivative | Escherichia coli | 0.25 | [15] |
| Pyrazole derivative | Streptococcus epidermidis | 0.25 | [15] |
| Pyrazole derivative | Aspergillus niger | 1 | [15] |
| Pyrazole-dimedone compound | Staphylococcus aureus | 16 | [16] |
| 3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one | Bacteria | 32 | [16] |
Experimental Protocols
Synthesis of this compound Derivatives
A common and straightforward method for the synthesis of the this compound core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[10][22]
Protocol: Synthesis of a 4-((4-Chlorophenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole [14]
-
Starting Material Preparation: Synthesize 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione by reacting 4-chloroaniline with acetylacetone in the presence of sodium nitrite and sodium acetate.
-
Condensation Reaction:
-
In a round-bottom flask, combine 3-(2-(4-chlorophenyl)-hydrazono)-pentane-2,4-dione (0.01 mole) and phenylhydrazine (0.015 mole) in glacial acetic acid (15 mL).
-
Reflux the mixture for 4-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Allow the mixture to cool to room temperature, which should result in the formation of a solid.
-
Filter the solid product and wash it with cold ethanol.
-
Dry the solid and recrystallize from ethanol to obtain the purified product.
-
The following diagram outlines the general workflow for the synthesis of pyrazole derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 1 x 104 cells/well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test pyrazole compounds in the appropriate cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Antimicrobial Susceptibility Testing (Agar Diffusion Method)
The agar diffusion method is a widely used technique to determine the antimicrobial activity of chemical substances.[14][18]
-
Preparation of Media and Inoculum:
-
Prepare nutrient agar plates for bacteria or Sabouraud dextrose agar plates for fungi.
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Evenly spread the microbial inoculum over the surface of the agar plates.
-
-
Application of Test Compounds:
-
Dissolve the test pyrazole compounds in a suitable solvent (e.g., DMSO) to a known concentration.
-
Sterilize paper discs and impregnate them with a defined volume of the test compound solution.
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
Include a solvent control disc and a positive control disc with a standard antibiotic or antifungal agent.
-
-
Incubation:
-
Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
-
Measurement and Interpretation:
-
Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antimicrobial activity.
-
The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.
-
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
- 7. Small molecule inhibitors of the hedgehog signaling pathway for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hedgehog-Gli Signaling Pathway Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer effect of three pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jocpr.com [jocpr.com]
- 15. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meddocsonline.org [meddocsonline.org]
- 17. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and Antimicrobial Screening of Novel 1H-Pyrazole Derivatives from 1,3-Diketones – Oriental Journal of Chemistry [orientjchem.org]
- 21. orientjchem.org [orientjchem.org]
- 22. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. bds.berkeley.edu [bds.berkeley.edu]
- 25. broadpharm.com [broadpharm.com]
- 26. benchchem.com [benchchem.com]
Application Notes and Protocols: Antimicrobial Activity of 3,5-Dimethyl-1-phenyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial activity of 3,5-Dimethyl-1-phenyl-1H-pyrazole derivatives. This document includes a summary of their activity against various microorganisms, detailed experimental protocols for antimicrobial screening, and a proposed mechanism of action.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2][3][4] The this compound scaffold, in particular, has been the subject of significant research in the development of new antimicrobial agents. These derivatives have shown promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][5] The ease of synthesis and the possibility of introducing various substituents on the pyrazole ring allow for the fine-tuning of their biological activity.
Quantitative Antimicrobial Activity Data
The antimicrobial efficacy of this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism. The following tables summarize the reported MIC values for various derivatives against a panel of bacteria and fungi.
Table 1: Antibacterial Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Klebsiella pneumoniae | Reference |
| 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole (4a-b) | Moderate Activity | Moderate Activity | Good Activity | Not Reported | [5] |
| 1-(4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanone (5a-b) | Good Activity | Moderate Activity | Good Activity | Not Reported | [5] |
| Ciprofloxacin (Standard) | - | - | - | - | [2][4][5] |
Note: "Moderate" and "Good" activity are as described in the source literature. Specific MIC values were not always provided in a comparable format across all studies.
Table 2: Antifungal Activity of this compound Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| Hydrazones 21a–c and 22 | 2.9–7.8 | Not Reported | [1] |
| Compound 6b, 6f, 6g, 6j, and 6k | Good Activity | Good Activity | [2] |
| Clotrimazole/Griseofulvin (Standard) | - | - | [1][2] |
Note: "Good" activity is as described in the source literature. Specific MIC values were not always provided in a comparable format across all studies.
Experimental Protocols
The following are detailed protocols for commonly used methods to assess the antimicrobial activity of this compound derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.
Materials:
-
Test compounds (this compound derivatives)
-
Microbial cultures (bacterial or fungal strains)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer (optional, for quantitative measurement)
-
Incubator
Protocol:
-
Preparation of Test Compound Stock Solution: Dissolve the pyrazole derivatives in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum: Grow microbial cultures overnight in their respective broth media. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well.
-
Controls:
-
Positive Control: A well containing broth and inoculum without any test compound.
-
Negative Control: A well containing broth only.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the test compounds.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.
Agar Well Diffusion Method
This method is used for preliminary screening of antimicrobial activity. It relies on the diffusion of the antimicrobial agent from a well through a solidified agar medium to inhibit the growth of a lawn of microorganisms.
Materials:
-
Test compounds
-
Microbial cultures
-
Mueller-Hinton Agar (MHA) or other suitable agar medium
-
Sterile Petri dishes
-
Sterile cork borer or pipette tips
-
Incubator
Protocol:
-
Preparation of Agar Plates: Prepare MHA plates and allow them to solidify under sterile conditions.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.
-
Inoculation of Plates: Using a sterile cotton swab, evenly spread the microbial inoculum over the entire surface of the agar plate to create a lawn.
-
Creating Wells: Use a sterile cork borer to create wells of a uniform diameter (e.g., 6 mm) in the agar.
-
Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.
-
Controls:
-
Positive Control: A well containing a standard antibiotic.
-
Negative Control: A well containing the solvent used to dissolve the compounds.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow for Antimicrobial Screening
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpsbr.org [jpsbr.org]
- 3. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
Application Notes and Protocols: Anticancer Activity of Substituted 1-Phenylpyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anticancer activities of substituted 1-phenylpyrazole derivatives, detailing their efficacy against various cancer cell lines and the experimental protocols for their evaluation. The information is intended to guide researchers in the design and execution of studies aimed at developing novel pyrazole-based cancer therapeutics.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Substituted 1-phenylpyrazoles, in particular, have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against a range of human cancer cell lines.[2][3] These compounds exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor progression.[4][5] Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl and pyrazole rings play a crucial role in determining the potency and selectivity of these derivatives.[3][6]
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the in vitro cytotoxic activity (IC50 values in µM) of representative substituted 1-phenylpyrazole derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole Derivatives
| Compound | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) | MCF-7 (Breast) |
| 9c (4-chlorophenyl moiety at position 4) | Potent | Potent | Potent | Potent |
| Doxorubicin (Reference) | - | 7.46 | 8.29 | 4.56 |
Note: "Potent" indicates activity comparable to or greater than the reference drug, doxorubicin, as stated in the source.[7] Specific IC50 values for compound 9c were not provided in the abstract.
Table 2: Cytotoxicity of Pyrazole-Thiophene Hybrid Derivatives
| Compound | MCF-7 (Breast) | HepG2 (Liver) |
| 2 | 6.57 | 8.86 |
| 8 | 8.08 | - |
| 14 | 12.94 | 19.59 |
| Doxorubicin (Reference) | Comparable | Comparable |
| Erlotinib (Reference) | Comparable | Comparable |
| Sorafenib (Reference) | Comparable | Comparable |
Source:[6]
Table 3: Cytotoxicity of 1,3-diphenyl-1H-pyrazole Derivatives with Benzimidazole Skeleton
| Compound | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| 9 | 0.83 - 1.81 | 0.83 - 1.81 | 0.83 - 1.81 |
| 17 | 0.83 - 1.81 | 0.83 - 1.81 | 0.83 - 1.81 |
| 28 | 0.83 - 1.81 | 0.83 - 1.81 | 0.83 - 1.81 |
Source:[5]
Table 4: Cytotoxicity of 4-cyano-1,5-diphenylpyrazoles
| Compound | IGROVI (Ovarian) |
| 13 (3-(5-Mercapto-1,3,4-oxadiazole-2-yl)-1,5-diphenyl-1H-pyrazole-4-carbonitrile) | 0.04 |
Source:[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Protocol 1: In Vitro Cytotoxicity Assessment (SRB Assay)
This protocol is adapted from the methodology used for evaluating 3-(2,4-dichlorophenoxymethyl)-1-phenyl-1H-pyrazole derivatives.[7]
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, HepG2, HCT116, MCF-7)
-
Complete cell culture medium (specific to each cell line)
-
Test compounds dissolved in DMSO
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Incubate for the desired period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with tap water. Allow the plates to air dry completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 10-30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the bound SRB dye.
-
Absorbance Measurement: Read the absorbance at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is a standard method for detecting apoptosis induced by test compounds.[4][9]
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with test compounds.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive cells are apoptotic, while PI positive cells are necrotic.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
This protocol is used to determine the effect of test compounds on the cell cycle progression.[4][5][9]
Objective: To analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after compound treatment.
Materials:
-
Cancer cell lines
-
Test compounds
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways targeted by substituted 1-phenylpyrazoles and a typical workflow for their anticancer evaluation.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of 1-Arylpyrazoles from 1,3-Dicarbonyls: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the one-pot synthesis of 1-arylpyrazoles from 1,3-dicarbonyl compounds. Pyrazoles are a significant class of heterocyclic compounds widely utilized in medicinal chemistry and drug discovery due to their diverse biological activities. The described one-pot methods offer efficient and streamlined approaches to synthesizing these valuable scaffolds, saving time and resources in a research and development setting.
Introduction
The synthesis of 1-arylpyrazoles traditionally involves the condensation of 1,3-dicarbonyl compounds with arylhydrazines. One-pot methodologies, which combine multiple reaction steps into a single procedure without the isolation of intermediates, have emerged as a powerful strategy to enhance synthetic efficiency. This document outlines three distinct and effective one-pot protocols for the synthesis of 1-arylpyrazoles: a catalyst-free approach, a microwave-assisted synthesis, and an ionic liquid-catalyzed method. These protocols offer a range of conditions and techniques to suit various laboratory setups and substrate requirements.
Key Advantages of One-Pot Synthesis:
-
Increased Efficiency: Reduces reaction time, and simplifies work-up procedures.
-
Cost-Effectiveness: Minimizes the use of solvents and reagents.
-
Environmental Friendliness: Aligns with the principles of green chemistry by reducing waste generation.
-
Improved Yields: Can lead to higher overall yields by avoiding losses during the isolation of intermediates.
Comparative Data of Synthetic Protocols
The following table summarizes the quantitative data from the different one-pot synthetic protocols for 1-arylpyrazoles, allowing for easy comparison of their key parameters and outcomes.
| Protocol | Catalyst/Promoter | Solvent | Temperature | Time | Representative Yield (%) | Reference |
| Catalyst-Free Three-Component | None | Water & Ethanol | Room Temperature | 1-2 h | 90-98 | [1] |
| Microwave-Assisted One-Pot | None | Solvent-free | 150 °C (500 W) | 5-6 min | 84-90 | [2] |
| Ionic Liquid-Catalyzed | 1-Ethyl-3-methylimidazolium Chloride ([Emim]Cl) | Ionic Liquid | Room Temperature | 20 min | 85-95 | [3] |
Experimental Protocols
Protocol 1: Catalyst-Free, One-Pot, Three-Component Synthesis in Green Media
This protocol describes an environmentally benign, catalyst-free synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles from an aromatic aldehyde, a malononitrile derivative, and a phenylhydrazine derivative in a mixture of water and ethanol at room temperature.[1]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile or ethyl cyanoacetate (1 mmol)
-
Phenylhydrazine derivative (1 mmol)
-
Ethanol (5 mL)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and the malononitrile derivative (1 mmol) in ethanol (5 mL).
-
To this solution, add the phenylhydrazine derivative (1 mmol).
-
Add water (5 mL) to the reaction mixture.
-
Stir the reaction mixture vigorously at room temperature for the time specified in the data table (typically 1-2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol.
-
Dry the purified product under vacuum to obtain the desired 1-arylpyrazole.
Protocol 2: Microwave-Assisted One-Pot Synthesis
This protocol details a rapid, solvent-free, one-pot synthesis of trisubstituted pyrazoles under controlled microwave irradiation.[2] This method is particularly advantageous for high-throughput synthesis and library generation.
Materials:
-
Acetyl pyrazole (10 mmol)
-
Dimethylformamide-dimethylacetal (DMF-DMA) (10 mmol)
-
Hydrazonoyl halide (10 mmol)
-
Dioxane (20 mL)
-
Triethylamine (TEA) (catalytic amount)
Procedure:
-
In a microwave-safe reaction vessel, combine acetyl pyrazole (10 mmol), dimethylformamide-dimethylacetal (10 mmol), and the hydrazonoyl halide (10 mmol).
-
Add dioxane (20 mL) and a catalytic amount of triethylamine (TEA) to the mixture.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at 150 °C and 500 W for 5-6 minutes.
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The precipitated product is collected by filtration.
-
Wash the product with ethanol and dry under vacuum.
Protocol 3: Ionic Liquid-Catalyzed One-Pot Synthesis
This protocol describes a simple and efficient one-pot synthesis of N-phenyl pyrazoles using an ionic liquid, 1-Ethyl-3-methylimidazolium Chloride ([Emim]Cl), which acts as both the solvent and catalyst.[3]
Materials:
-
1,3-Dicarbonyl compound (13.8 mmol)
-
Phenylhydrazine (13.8 mmol)
-
1-Ethyl-3-methylimidazolium Chloride ([Emim]Cl) (5 mL)
-
Crushed ice
-
Water
Procedure:
-
In a glass vial, dissolve the 1,3-dicarbonyl compound (13.8 mmol) and phenylhydrazine (13.8 mmol) in 1-Ethyl-3-methylimidazolium Chloride (5 mL).
-
Stir the mixture at room temperature for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture onto crushed ice.
-
The solid product will precipitate. Collect the solid by filtration.
-
Wash the product thoroughly with water and dry it to obtain the N-phenyl pyrazole.
-
The ionic liquid can be recovered from the aqueous filtrate and reused.
Visualizations
Reaction Pathway
The following diagram illustrates the general chemical transformation in the one-pot synthesis of 1-arylpyrazoles from 1,3-dicarbonyls and arylhydrazines.
Caption: General reaction for 1-arylpyrazole synthesis.
Experimental Workflow
This diagram outlines the typical experimental workflow for the one-pot synthesis of 1-arylpyrazoles.
Caption: Typical one-pot synthesis workflow.
References
- 1. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave-assisted one pot three-component synthesis of some novel pyrazole scaffolds as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
Application Notes and Protocols for the Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine
Introduction
3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine is a valuable heterocyclic amine that serves as a key building block in the synthesis of various pharmaceuticals and dyestuffs. The pyrazole nucleus is a prominent scaffold in many biologically active compounds. This document provides a detailed three-step protocol for the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine, commencing from the formation of an azo-coupled intermediate via a Japp-Klingemann type reaction, followed by cyclization and subsequent reduction. This method offers a reliable route to the target compound for researchers in organic synthesis, medicinal chemistry, and drug development.
Overall Reaction Scheme
The synthesis is performed in three main stages:
-
Step 1: Diazotization of aniline and coupling with pentane-2,4-dione to yield 3-(2-phenylhydrazono)pentane-2,4-dione.
-
Step 2: Cyclization of the intermediate with phenylhydrazine to form 4-(phenyldiazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole.
-
Step 3: Reduction of the azo compound to the desired 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine.
Experimental Protocols
Materials and Reagents:
-
Aniline
-
Hydrochloric Acid (concentrated)
-
Sodium Nitrite (NaNO₂)
-
Pentane-2,4-dione (Acetylacetone)
-
Sodium Acetate
-
Ethanol
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Sodium Dithionite (Na₂S₂O₄)
-
Dichloromethane (DCM)
-
Sodium Sulfate (anhydrous)
-
Diethyl Ether
Step 1: Synthesis of 3-(2-phenylhydrazono)pentane-2,4-dione (Intermediate I)
-
In a 250 mL beaker, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (7.0 g, 0.1 mol in 20 mL of water) dropwise, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the benzenediazonium chloride.
-
In a separate 500 mL flask, dissolve pentane-2,4-dione (10.0 g, 0.1 mol) and sodium acetate (25 g) in ethanol (150 mL).
-
Cool the solution of pentane-2,4-dione to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the pentane-2,4-dione solution with vigorous stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir for 1-2 hours as it slowly warms to room temperature.
-
The resulting yellow precipitate is collected by vacuum filtration, washed with cold water, and then recrystallized from ethanol to yield pure 3-(2-phenylhydrazono)pentane-2,4-dione.
Step 2: Synthesis of 4-(phenyldiazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole (Intermediate II)
-
In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 3-(2-phenylhydrazono)pentane-2,4-dione (Intermediate I) (0.05 mol) in glacial acetic acid (100 mL).
-
Add phenylhydrazine (5.4 g, 0.05 mol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into 400 mL of ice-cold water with stirring.
-
The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from ethanol to obtain pure 4-(phenyldiazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole as a colored solid.
Step 3: Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine (Final Product)
-
In a 500 mL flask, dissolve 4-(phenyldiazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole (Intermediate II) (0.02 mol) in ethanol (150 mL).
-
Prepare a solution of sodium dithionite (Na₂S₂O₄) (approx. 0.08 mol, ~4 equivalents) in water (100 mL).
-
Heat the solution of the azo compound to 50-60 °C and add the sodium dithionite solution dropwise with stirring. The disappearance of the color indicates the progress of the reduction.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete reduction.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 75 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the crude 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine.
-
The product can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol/water.
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol.
| Compound | Step | Starting Material(s) | Molar Mass ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| Intermediate I (3-(2-phenylhydrazono)pentane-2,4-dione) | 1 | Aniline, Pentane-2,4-dione | 204.23 | 80-90 | 134-136 |
| Intermediate II (4-(phenyldiazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole) | 2 | Intermediate I, Phenylhydrazine | 276.33 | 70-80 | 118-121 |
| Final Product (3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine) | 3 | Intermediate II | 187.25 | 25-35 | 65-68 |
Note: Yields are indicative and may vary based on experimental conditions and purification efficiency.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazol-4-amine.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical progression of the three-step synthesis protocol.
Application Notes and Protocols: Synthesis of Dyes Using 3,5-Dimethyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of azo dyes incorporating the 3,5-dimethyl-1-phenyl-1H-pyrazole moiety. This class of heterocyclic compounds serves as a versatile scaffold in the development of novel dyes with potential applications in various fields, including textiles, materials science, and pharmaceuticals due to their reported biological activities.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds utilized in the synthesis of a wide array of dyes. Specifically, this compound can be functionalized to produce vibrant azo dyes. The synthesis typically involves a two-step process: the formation of a hydrazono intermediate followed by cyclization with phenylhydrazine to yield the final azopyrazole dye. These dyes are of interest not only for their colorant properties but also for their potential as antimicrobial agents. The substituents on the arylazo group can be varied to modulate the color and biological activity of the resulting dyes.
General Synthesis Workflow
The overall synthetic strategy for producing 4-arylazo-3,5-dimethyl-1-phenyl-1H-pyrazole dyes is depicted below. The process begins with the diazotization of a substituted aniline, which is then coupled with acetylacetone to form a hydrazono intermediate. This intermediate is subsequently cyclized with phenylhydrazine to yield the target azo dye.
Application Notes and Protocols: Anti-inflammatory Properties of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a versatile class of heterocyclic compounds that are of significant interest in medicinal chemistry due to their well-documented anti-inflammatory properties. The pyrazole scaffold is a key structural motif in several commercially available non-steroidal anti-inflammatory drugs (NSAIDs), most notably the selective COX-2 inhibitor, Celecoxib.[1][2] These compounds primarily exert their anti-inflammatory effects by modulating the arachidonic acid cascade, thereby inhibiting the production of pro-inflammatory prostaglandins.[3][4] This document provides a comprehensive overview of the anti-inflammatory activity of various pyrazole derivatives, detailed experimental protocols for their evaluation, and a summary of their mechanisms of action.
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] Key enzymatic players in the inflammatory cascade include cyclooxygenase (COX) and lipoxygenase (LOX). The COX enzyme exists in two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation.[3] Traditional NSAIDs inhibit both isoforms, leading to potential gastrointestinal side effects.[1] The development of selective COX-2 inhibitors, many of which are based on the pyrazole scaffold, was a significant advancement in anti-inflammatory therapy, offering a better safety profile.[1][2]
Data Presentation: In Vitro and In Vivo Anti-inflammatory Activity of Pyrazole Derivatives
The following tables summarize the quantitative data for the anti-inflammatory activity of selected pyrazole derivatives from various studies.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Celecoxib | 13.02 | 0.49 | 26.57 | [5] |
| 3,5-diarylpyrazoles | - | 0.01 | - | [1] |
| Pyrazole-thiazole hybrid | - | 0.03 | - | [1] |
| Pyrazolo-pyrimidine | - | 0.015 | - | [1] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | 5.40 | 0.01 | 540 | [6] |
| Pyrazole N-aryl sulfonate (5d) | >100 | 0.27 | >370 | [7] |
| Pyrazole N-aryl sulfonate (5j) | >100 | 0.85 | >117 | [7] |
| Pyrazole N-aryl sulfonate (5k) | 25.86 | 0.27 | 95.8 | [7] |
| Pyrazole N-aryl sulfonate (5m) | >100 | 2.34 | >42 | [7] |
| Phar-95239 | 9.32 | 0.82 | 11.37 | [5] |
| T0511-4424 | 8.42 | 0.69 | 12.20 | [5] |
| Zu-4280011 | 15.23 | 0.76 | 20.04 | [5] |
Table 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibitory Activity of Pyrazole Derivatives
| Compound/Derivative | 5-LOX IC50 (µM) | Reference |
| Pyrazole-thiazole hybrid | 0.12 | [1] |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative | 1.78 | [6] |
| Pyrazoline 2g | 80 | [4] |
Table 3: In Vivo Anti-inflammatory Activity of Pyrazole Derivatives (Carrageenan-Induced Paw Edema Model)
| Compound/Derivative | Dose | % Inhibition of Edema | Reference |
| Pyrazole-thiazole hybrid | - | 75% | [1] |
| 1,3-diaryl pyrazole derivative (313) | - | 93.59% | [2] |
| Trisubstituted pyrazole (6b) | - | 85.78% | [8] |
| Pyrazoline 2d | - | Higher than Indomethacin | [4] |
| Pyrazoline 2e | - | Higher than Indomethacin | [4] |
| Pyrazolopyrimidine hybrid (130 & 131) | - | Excellent activity compared to Celecoxib | [6] |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide (4) | 200mg/kg | Better than Diclofenac sodium | [5][9] |
Signaling Pathways and Experimental Workflow
Signaling Pathways in Inflammation Modulated by Pyrazole Derivatives
The primary mechanism of action for many anti-inflammatory pyrazole derivatives is the inhibition of the COX-2 enzyme in the arachidonic acid cascade. This prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. Some derivatives also exhibit inhibitory effects on 5-LOX, another enzyme in the arachidonic acid pathway that produces pro-inflammatory leukotrienes. Furthermore, some pyrazole compounds have been shown to modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.
General Experimental Workflow for Evaluating Anti-inflammatory Pyrazole Derivatives
The evaluation of novel pyrazole derivatives for their anti-inflammatory potential typically follows a multi-step process, starting with in vitro screening to assess their direct inhibitory effects on key enzymes and concluding with in vivo studies to determine their efficacy in a biological system.
Experimental Protocols
Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol is based on a colorimetric or fluorometric method to measure the peroxidase activity of COX enzymes.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
COX Assay Buffer
-
Heme cofactor
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) or other suitable colorimetric/fluorometric probe
-
Test pyrazole derivatives and reference inhibitors (e.g., Celecoxib, Indomethacin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions with the assay buffer.
-
Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.
-
Assay Setup: To each well of a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Inhibitor Addition: Add the test pyrazole derivatives or reference inhibitors at various concentrations to the respective wells. For control wells, add the vehicle (e.g., DMSO).
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol measures the inhibition of 5-LOX by monitoring the formation of hydroperoxides from linoleic acid.
Materials:
-
5-Lipoxygenase enzyme (from potato or human source)
-
Phosphate buffer (pH 6.3)
-
Linoleic acid (substrate)
-
Test pyrazole derivatives and reference inhibitor (e.g., Zileuton)
-
UV-Vis spectrophotometer
-
Cuvettes
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitor in a suitable solvent. Prepare working solutions by diluting with the phosphate buffer.
-
Assay Mixture: In a cuvette, prepare the assay mixture containing the phosphate buffer and the 5-LOX enzyme solution.
-
Inhibitor Addition: Add the test pyrazole derivative or reference inhibitor at various concentrations to the cuvette. For the control, add the vehicle.
-
Pre-incubation: Incubate the mixture at 25°C for a short period (e.g., 5-10 minutes).
-
Reaction Initiation: Start the reaction by adding the linoleic acid substrate to the cuvette.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5-10 minutes) using the spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Animals:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test pyrazole derivatives
-
Reference drug (e.g., Indomethacin, 5 mg/kg)
-
Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6-8 per group): a control group, a reference drug group, and test groups for different doses of the pyrazole derivatives.
-
Compound Administration: Administer the test compounds, reference drug, or vehicle orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals after (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 4: In Vitro TNF-α and IL-6 Inhibition Assay (ELISA)
This protocol quantifies the inhibition of pro-inflammatory cytokine production in cell culture.
Materials:
-
Lipopolysaccharide (LPS)
-
Cell line (e.g., RAW 264.7 murine macrophages) or primary cells (e.g., human peripheral blood mononuclear cells)
-
Cell culture medium and supplements
-
Test pyrazole derivatives
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Culture the cells in a 96-well plate until they reach the desired confluence.
-
Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivatives for a specified pre-incubation period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce the production of TNF-α and IL-6. Include unstimulated and vehicle-treated stimulated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the levels of TNF-α and IL-6 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production for each concentration of the test compound compared to the LPS-stimulated vehicle control. Determine the IC50 values.
Protocol 5: General Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives
A common method for synthesizing pyrazole derivatives is through the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Materials:
-
Substituted hydrazine (e.g., phenylhydrazine)
-
1,3-Diketone or β-ketoester (e.g., ethyl acetoacetate)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., a few drops of acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the substituted hydrazine in the chosen solvent.
-
Addition of Dicarbonyl Compound: Add an equimolar amount of the 1,3-dicarbonyl compound to the flask.
-
Reaction: Reflux the reaction mixture for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to obtain the pure pyrazole derivative.
-
Characterization: Characterize the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 5. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 6. 2.8. TNF-α and IL-6 Inhibition Assay [bio-protocol.org]
- 7. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. jpsbr.org [jpsbr.org]
Catalytic Applications of Metal Complexes with Pyrazole Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of metal complexes featuring pyrazole-containing ligands in various catalytic transformations. The information is intended to guide researchers in the synthesis of these catalysts and their application in key organic reactions.
Introduction
Pyrazole-based ligands have emerged as a versatile class of ligands in coordination chemistry and catalysis.[1][2] Their unique electronic and steric properties, which can be readily tuned through substitution on the pyrazole ring, allow for the formation of stable and highly active metal complexes.[3][4] These complexes have shown remarkable efficacy in a wide range of catalytic applications, from cross-coupling reactions to oxidation and hydrogenation processes.[5][6][7] This document outlines specific applications and provides detailed experimental protocols for their implementation in a research setting.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Palladium complexes incorporating pyrazole-based ligands are effective catalysts for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in organic synthesis.[4][8] These catalysts often exhibit high activity and stability, allowing for efficient coupling of a wide range of aryl halides and boronic acids.[7][9]
Application Note:
Palladium-pyrazole complexes are particularly useful for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[9] The ligands can be designed to be monodentate or bidentate, offering control over the coordination environment of the palladium center and influencing the catalytic activity.[4] Microwave-assisted protocols using these catalysts in aqueous media have been developed, offering a green and efficient synthetic route.[9]
Quantitative Data:
| Catalyst Precursor | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Pyridine-Pyrazole/Pd(II) (0.1 mol%) | 4-Bromoacetophenone | Phenylboronic acid | K2CO3 | Water/Ethanol | 100 (MW) | 10 | 95 | [9] |
| Pyridine-Pyrazole/Pd(II) (0.1 mol%) | 4-Bromotoluene | Phenylboronic acid | K2CO3 | Water/Ethanol | 100 (MW) | 15 | 92 | [9] |
| Pyridine-Pyrazole/Pd(II) (0.1 mol%) | 4-Chloroanisole | Phenylboronic acid | K2CO3 | Water/Ethanol | 120 (MW) | 20 | 88 | [9] |
Experimental Protocol: Synthesis of a Biaryl Compound via Microwave-Assisted Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pyridine-pyrazole/Pd(II) complex (0.001 mmol, 0.1 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol)
-
Water/Ethanol (1:1, 4 mL)
-
10 mL sealed glass vessel for microwave synthesis
Procedure:
-
To a 10 mL sealed glass vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), pyridine-pyrazole/Pd(II) catalyst precursor (0.1 mol%), and potassium carbonate (2.0 mmol).
-
Add the water/ethanol (1:1, 4 mL) solvent system to the vessel.
-
Seal the vessel and place it in a scientific microwave apparatus.
-
Irradiate the reaction mixture at the specified temperature (e.g., 100 °C) for the indicated time (e.g., 10-20 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Logical Workflow for Catalyst Screening in Suzuki-Miyaura Coupling
Caption: Workflow for screening and optimizing a Pd-pyrazole catalyzed Suzuki-Miyaura reaction.
Copper-Catalyzed Oxidation of Catechol
Copper(II) complexes with pyrazole-based ligands serve as effective catalysts for the oxidation of catechols to their corresponding o-quinones, mimicking the activity of the enzyme catechol oxidase.[3][5] These reactions are typically carried out under aerobic conditions.[3]
Application Note:
This catalytic system is valuable for studying biomimetic oxidation reactions and for the synthesis of o-quinones, which are important intermediates in organic synthesis. The catalytic activity can be tuned by modifying the pyrazole ligand structure and the copper(II) salt used.[3][5] The reaction progress can be conveniently monitored spectrophotometrically by following the appearance of the o-quinone product.[10]
Quantitative Data:
| Ligand | Copper(II) Salt | Solvent | Ligand/Metal Ratio | Rate (µmol L⁻¹ min⁻¹) | Reference |
| L1 | CuSO4 | Methanol | 1:1 | 0.0289 | [3] |
| L1 | CuCl2 | Methanol | 1:1 | 0.0018 | [3] |
| L2 | CuSO4 | Methanol | 1:1 | 14.115 | [5] |
| L2 | Cu(CH3COO)2 | Methanol | 2:1 | 41.67 | [11] |
Experimental Protocol: In Situ Catalyst Formation and Catechol Oxidation
Materials:
-
Pyrazole-based ligand (L) solution (2 x 10⁻³ mol L⁻¹ in methanol)
-
Copper(II) salt (e.g., CuSO₄, Cu(CH₃COO)₂) solution (2 x 10⁻³ mol L⁻¹ in methanol)
-
Catechol solution (0.1 mol L⁻¹ in methanol)
-
Methanol (spectroscopic grade)
-
UV-Vis spectrophotometer
Procedure:
-
In Situ Catalyst Formation: In a quartz cuvette, mix 0.15 mL of the copper(II) salt solution with 0.15 mL of the ligand solution (for a 1:1 ligand-to-metal ratio) or 0.30 mL of the ligand solution (for a 2:1 ratio). Allow the mixture to stand for a few minutes to ensure complex formation.
-
Catalytic Oxidation: To the cuvette containing the in situ generated catalyst, add 2.0 mL of the catechol solution.
-
Monitoring the Reaction: Immediately place the cuvette in a UV-Vis spectrophotometer and monitor the increase in absorbance at the characteristic wavelength for the o-quinone product (typically around 390-400 nm) as a function of time.
-
Data Analysis: Calculate the initial reaction rate from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of the o-quinone.
Proposed Catalytic Cycle for Catechol Oxidation
Caption: A simplified proposed catalytic cycle for the oxidation of catechol by a Cu(II)-pyrazole complex.
Ruthenium-Catalyzed Transfer Hydrogenation
Ruthenium complexes bearing protic pyrazole ligands are highly efficient catalysts for the transfer hydrogenation of ketones and other unsaturated compounds, using a hydrogen donor such as isopropanol.[12][13] The protic NH group on the pyrazole ligand can participate in the catalytic cycle, facilitating the hydrogen transfer step.[12]
Application Note:
This catalytic system provides a mild and efficient method for the reduction of carbonyl compounds to alcohols. The catalysts can be highly active, allowing for low catalyst loadings.[14] The reaction is typically performed under inert atmosphere.
Quantitative Data:
| Catalyst | Substrate | Hydrogen Donor | Base | Temp (°C) | Time (h) | Conversion (%) | TOF (h⁻¹) | Reference |
| Ru(L1)(PPh3)Cl2 | Acetophenone | Isopropanol | KOH | 82 | 1 | >99 | 1.16 x 10³ | [14] |
| Ru(L2)(PPh3)Cl2 | Acetophenone | Isopropanol | KOH | 82 | 1 | >99 | 2.40 x 10³ | [13] |
Experimental Protocol: Transfer Hydrogenation of Acetophenone
Materials:
-
Ruthenium-pyrazole complex (e.g., Ru(L)(PPh₃)Cl₂) (0.01 mmol)
-
Acetophenone (1.0 mmol)
-
Isopropanol (10 mL)
-
Potassium hydroxide (KOH) (0.1 mmol)
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the ruthenium-pyrazole catalyst (0.01 mmol) and potassium hydroxide (0.1 mmol) in isopropanol (10 mL).
-
Add acetophenone (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) with stirring for the specified time (e.g., 1 hour).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Analyze the residue by GC or NMR to determine the conversion and yield of 1-phenylethanol.
-
If necessary, purify the product by column chromatography.
Catalytic Cycle for Transfer Hydrogenation
Caption: A generalized outer-sphere catalytic cycle for Ru-catalyzed transfer hydrogenation.
Heterogeneous Catalysis with Pyrazolate-Based Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) constructed from pyrazolate ligands and metal ions have emerged as robust heterogeneous catalysts.[1][15] A notable example is PCN-300, a copper-pyrazolate MOF, which efficiently catalyzes the cross-dehydrogenative coupling (CDC) of phenols and other C-H containing compounds.[1][15]
Application Note:
Pyrazolate-based MOFs offer the advantages of heterogeneous catalysis, including ease of separation and reusability, combined with the high activity of molecular catalysts.[1] PCN-300 has demonstrated exceptional stability over a wide pH range and high yields (up to 96%) in C-O cross-coupling reactions.[1][15]
Quantitative Data:
| Catalyst | Substrate 1 | Substrate 2 | Oxidant | Temp (°C) | Time (h) | Yield (%) | Reference |
| PCN-300 | Phenol | 1,3,5-Trimethoxybenzene | DTBP | 120 | 24 | 96 | [1] |
| PCN-300 | 4-Methoxyphenol | 1,3,5-Trimethoxybenzene | DTBP | 120 | 24 | 91 | [1] |
Experimental Protocol: Dehydrogenative C-O Cross-Coupling using a Pyrazolate MOF
Materials:
-
PCN-300 catalyst
-
Phenol (0.25 mmol)
-
1,3,5-Trimethoxybenzene (2 mL)
-
Di-tert-butyl peroxide (DTBP) (5.66 equiv.)
-
Reaction vial
Procedure:
-
In a reaction vial, add the PCN-300 catalyst (1.86 mol%).
-
Add phenol (0.25 mmol) and 1,3,5-trimethoxybenzene (2 mL).
-
Add di-tert-butyl peroxide (DTBP) (5.66 equiv.).
-
Seal the vial and heat the reaction mixture at 120 °C for 24 hours.
-
After the reaction, cool the mixture to room temperature.
-
Separate the catalyst by centrifugation or filtration.
-
Analyze the supernatant by GC-MS or LC-MS to determine the product yield.
-
The catalyst can be washed, dried, and reused for subsequent reactions.
Workflow for Heterogeneous Catalysis using a Pyrazolate MOF
Caption: A typical experimental workflow for a reaction catalyzed by a pyrazolate-based MOF.
References
- 1. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A pyrazole ligand improves the efficiency of Mn-catalysts for transfer hydrogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Q1: My reaction yield is very low or I'm not getting any product. What are the common causes?
Several factors can contribute to low or no yield in the synthesis of this compound. The primary method for this synthesis is the Knorr pyrazole synthesis, which involves the condensation of phenylhydrazine with acetylacetone.[1][2] Key factors affecting the yield include:
-
Reagent Quality: The purity of the starting materials is crucial. Phenylhydrazine can oxidize over time, indicated by a change in color to dark red or brown. It is recommended to use freshly distilled or high-purity phenylhydrazine. The acetylacetone should also be of high purity.[1]
-
Lack of Catalyst: While the reaction can proceed without a catalyst, the yields are often significantly lower.[1][3] An acid catalyst, such as acetic acid or hydrochloric acid, is typically required to facilitate both the initial condensation and the subsequent dehydration step.[1][4]
-
Improper Reaction Temperature: The reaction generally requires heating to proceed at a reasonable rate. Insufficient temperature can lead to an incomplete reaction. Conversely, excessively high temperatures may promote side reactions or decomposition of the reactants and product.[1] Refluxing in ethanol (around 78°C) for several hours is a common practice.[1]
-
Incorrect pH: The pH of the reaction medium is a critical parameter. Slightly acidic conditions favor the initial condensation reaction, and the subsequent cyclization and dehydration steps are also acid-catalyzed.[1]
-
Insufficient Reaction Time: It is important to monitor the reaction's progress, for instance by using thin-layer chromatography (TLC), to ensure the starting materials have been consumed. If the reaction is stopped prematurely, the yield will be low.[1]
Q2: I am observing significant side product formation. What are these impurities and how can I avoid them?
The formation of side products can complicate the purification process and reduce the overall yield. Common impurities and strategies to minimize them include:
-
Unreacted Starting Materials: The presence of unreacted phenylhydrazine or acetylacetone in the final product is a common issue. This can be addressed by ensuring the reaction goes to completion by monitoring it via TLC and extending the reaction time if necessary.[1]
-
Pyrazoline Intermediate: Incomplete dehydration of the pyrazoline intermediate can result in its presence as an impurity. Increasing the reaction time, temperature, or the concentration of the acid catalyst can help drive the reaction towards the desired pyrazole.[1]
-
Regioisomers: While not an issue with the symmetrical acetylacetone, the use of unsymmetrical 1,3-dicarbonyl compounds can lead to the formation of regioisomers.
To avoid these impurities, it is crucial to use high-purity reagents, maintain the optimal reaction temperature, and ensure the reaction proceeds to completion.
Q3: How can I best purify the final product?
Effective purification is essential to obtain this compound with high purity. The following methods are commonly employed:
-
Column Chromatography: This is a highly effective technique for separating the desired product from unreacted starting materials and other impurities. A silica gel column is typically used with a gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[1]
-
Recrystallization: If the crude product is relatively pure, recrystallization can be an excellent final step to obtain high-purity crystals. Suitable solvents for recrystallization include ethanol, methanol, or a mixture of dichloromethane and hexane.[1][5]
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method is the Knorr pyrazole synthesis. This reaction involves the condensation of phenylhydrazine with a 1,3-dicarbonyl compound, which in this case is acetylacetone.[1][2] The reaction is typically catalyzed by an acid and proceeds through a hydrazone intermediate, followed by cyclization and dehydration to form the stable pyrazole ring.[1]
Q2: What is a typical solvent system for this reaction?
Ethanol is a commonly used solvent for this synthesis, often under reflux conditions.[1] Other solvents like a glycerol-water mixture have also been reported.[6] The choice of solvent can influence the reaction rate and yield.
Q3: How long does the reaction typically take?
The reaction time can vary depending on the specific conditions, such as temperature and catalyst concentration. It is common for the reaction to be refluxed for a period of 3 to 12 hours.[1][6] Monitoring the reaction by TLC is the most reliable way to determine the optimal reaction time.[1]
Q4: Can this reaction be performed under microwave irradiation?
Yes, microwave-assisted synthesis has been reported for pyrazoles and can significantly reduce the reaction time. For instance, the reaction of phenylhydrazine with metal-acetylacetonates under microwave irradiation has been shown to produce pyrazoles in excellent yields within minutes.[7]
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Reference |
| Phenylhydrazine, Acetylacetone | Acetic Acid | Ethanol | Reflux (~80°C) | 4-12 h | N/A | [1] |
| Phenyl hydrazine hydrochloride, Acetylacetone | None | Glycerol-water (1:1) | 90°C | 3-4 h | N/A | [6] |
| Phenyl hydrazine, Cu(acac)₂ | None | Water | 100°C (Microwave) | 5 min | 96% | [7] |
| Phenylhydrazine, Acetylacetone | Glacial Acetic Acid | Water | <50°C then 50°C | 3 h | >90% | [4] |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol is a standard procedure adapted from established methods for pyrazole synthesis.[1][8]
Materials:
-
Phenylhydrazine (1.0 eq)
-
Acetylacetone (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount, ~5 mol%)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (1.0 eq) and absolute ethanol (approximately 10 mL per 10 mmol of acetylacetone).
-
Add phenylhydrazine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the mixture to reflux (approximately 80°C) and maintain for 4-12 hours.
-
Monitor the progress of the reaction using TLC.
-
Once the reaction is complete (indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water and then with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization to yield this compound.
Mandatory Visualization
Caption: Synthesis pathway of this compound.
Caption: Troubleshooting workflow for low yield issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 4. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole
Welcome to the technical support center for the synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this common synthetic procedure.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and efficient method for synthesizing this compound is the Paal-Knorr pyrazole synthesis. This reaction involves the condensation of a 1,3-dicarbonyl compound, acetylacetone (2,4-pentanedione), with phenylhydrazine.[1][2] The reaction is typically catalyzed by an acid, such as glacial acetic acid, and proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the final pyrazole product.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can be attributed to several factors:
-
Reagent Quality: Phenylhydrazine is susceptible to oxidation and can degrade over time, often indicated by a darkening in color. Using freshly distilled or high-purity phenylhydrazine is crucial for optimal results. The purity of acetylacetone should also be high.
-
Inadequate Catalyst: While the reaction can proceed without a catalyst, the yield is often significantly lower. A catalytic amount of a protic acid like glacial acetic acid is generally required to facilitate the condensation and cyclization steps.[3]
-
Suboptimal Temperature: The reaction typically requires heating to proceed at a reasonable rate. Insufficient temperature can lead to an incomplete reaction, while excessively high temperatures may promote the formation of side products. A common protocol suggests a reaction temperature of around 50°C.[3]
-
Improper Reaction Time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.
-
Inefficient Purification: Product loss during workup and purification steps such as extraction and chromatography can significantly impact the final yield.
Q3: I am observing unexpected side products. What are the likely impurities and how can I minimize them?
Several side reactions can lead to the formation of impurities:
-
Incomplete Cyclization: The intermediate phenylhydrazone of acetylacetone may not fully cyclize, remaining as a significant impurity. Ensuring adequate reaction time and optimal temperature can help drive the reaction to completion.
-
Aldol Condensation of Acetylacetone: Acetylacetone can undergo self-condensation, particularly under basic or strongly acidic conditions, to form various byproducts. Maintaining a mildly acidic reaction environment helps to minimize this side reaction.
-
Phenylhydrazine Degradation Products: Impurities in the phenylhydrazine or its degradation over time can lead to the formation of colored byproducts, which can complicate purification.
-
Formation of Hydrazones from Impurities: If the starting materials contain other carbonyl compounds as impurities, these can react with phenylhydrazine to form other hydrazone byproducts.
Q4: How can I effectively purify the final product?
The most common methods for purifying this compound are:
-
Recrystallization: This is an effective method for removing minor impurities. Ethanol is a commonly used solvent for recrystallization.[1][2]
-
Column Chromatography: For separating the product from significant amounts of impurities and unreacted starting materials, column chromatography using silica gel is highly effective. A typical eluent system would be a mixture of hexane and ethyl acetate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of phenylhydrazine. | Use freshly distilled or high-purity phenylhydrazine. |
| Insufficient or no catalyst. | Add a catalytic amount of glacial acetic acid (e.g., a few drops). | |
| Reaction temperature is too low. | Heat the reaction mixture, for example, to 50°C and monitor by TLC.[3] | |
| Reaction time is too short. | Monitor the reaction progress by TLC until the starting materials are consumed. | |
| Product is Darkly Colored | Phenylhydrazine has oxidized. | Use fresh, high-purity phenylhydrazine. |
| Side reactions due to high temperature. | Lower the reaction temperature and monitor the reaction closely. | |
| Presence of Multiple Spots on TLC | Incomplete reaction. | Increase reaction time and/or temperature. |
| Formation of side products. | Optimize reaction conditions (catalyst amount, temperature). Purify by column chromatography. | |
| Self-condensation of acetylacetone. | Ensure the reaction is not run under basic conditions. Use a catalytic amount of acid. | |
| Difficulty in Isolating the Product | Product is an oil. | If the product does not crystallize, purification by column chromatography is recommended. |
| Emulsion formation during workup. | Add a saturated brine solution to break up the emulsion during aqueous extraction. |
Data Presentation
The following table summarizes the effect of reaction conditions on the synthesis of 3,5-dimethylpyrazole, a close analog of the target molecule, which can provide insights into optimizing the synthesis of this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Glacial Acetic Acid | Water | 50 | 3 | >90 | >99 | [3] |
Note: This data is for the synthesis of 3,5-dimethylpyrazole and serves as a general guideline.
Experimental Protocols
Detailed Method for the Synthesis of this compound
This protocol is adapted from standard procedures for Paal-Knorr pyrazole synthesis.
Materials:
-
Acetylacetone (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Glacial Acetic Acid (catalytic amount)
-
Ethanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetylacetone (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add phenylhydrazine (1.0 eq) followed by a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
-
Purification:
Visualizations
Caption: Main reaction pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
Technical Support Center: Optimization of Pyrazole Synthesis
Welcome to the technical support center for the optimization of reaction conditions for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during pyrazole synthesis.
Issue 1: Consistently Low Reaction Yield
Low yields in pyrazole synthesis can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions.[1]
Troubleshooting Steps:
-
Assess Starting Material Purity : Ensure that the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity, as impurities can lead to side reactions.[1][2][3] It is often recommended to use a freshly opened or purified hydrazine derivative, as they can degrade over time.[1]
-
Optimize Reaction Stoichiometry : An incorrect ratio of reactants can hinder the reaction. A slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Evaluate Reaction Conditions : Temperature, reaction time, and solvent are critical parameters that may require optimization.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1][2] For many condensation reactions, heating is necessary, and refluxing the reaction mixture or using microwave-assisted synthesis can improve yields.[4]
-
Catalyst Selection : The choice and amount of catalyst are crucial. For Knorr pyrazole synthesis, catalytic amounts of a protic acid (e.g., acetic acid) are often used.[4] In some cases, Lewis acids or other catalysts have been shown to improve yields.[4][5]
-
Consider Side Reactions : Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and reduce the yield of the desired product.[1][6]
Troubleshooting Low Yield Workflow
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Issue 2: Formation of Regioisomers
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1][2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1]
Troubleshooting Steps:
-
Solvent Choice : The polarity of the solvent can influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.[6]
-
pH Control : Adjusting the pH of the reaction can direct the initial site of attack by the hydrazine.[6] For instance, acidic conditions may favor the formation of one regioisomer, while neutral conditions may favor the other.[6]
-
Temperature Adjustment : Reaction temperature can play a role in the kinetic versus thermodynamic control of the reaction, thus affecting the ratio of regioisomers. Experimenting with different temperatures is recommended.
-
Steric and Electronic Effects : Consider the steric hindrance and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as these factors influence the site of initial attack.[1][2]
Issue 3: Discoloration of the Reaction Mixture
Discoloration, such as the reaction mixture turning dark, is often observed, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1]
Troubleshooting Steps:
-
Acid Neutralization : The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can neutralize the acid and lead to a cleaner reaction profile.[1]
-
Purification of Hydrazine : The discoloration is often due to colored impurities from the hydrazine starting material.[1] Using a freshly purified or high-purity grade of hydrazine can mitigate this issue.
-
Inert Atmosphere : Some discoloration may be due to oxidative processes.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent the formation of these colored impurities.
-
Post-Reaction Cleanup : If discoloration persists, purification methods such as recrystallization or column chromatography are effective at removing these impurities.[1]
Frequently Asked Questions (FAQs)
-
Q1: What is the general mechanism of the Knorr pyrazole synthesis?
-
A1: The Knorr pyrazole synthesis is typically an acid-catalyzed reaction.[2][3][7] It begins with the condensation of a hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate.[2] This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the remaining carbonyl group.[2] The final step is a dehydration to yield the stable, aromatic pyrazole ring.[2]
-
-
Q2: How can I monitor the progress of my pyrazole synthesis reaction?
-
Q3: My pyrazole product is difficult to purify. What are some common impurities and how can I remove them?
-
A3: Common impurities include unreacted starting materials, regioisomers, and byproducts from side reactions.[1] If the product is a solid, recrystallization from a suitable solvent is often an effective purification method.[1] For liquid products or complex mixtures, column chromatography on silica gel is a standard technique.[1][2]
-
-
Q4: Can I run the pyrazole synthesis under solvent-free conditions?
-
A4: Yes, green chemistry approaches for pyrazole synthesis have been developed that utilize solvent-free conditions, sometimes with the use of a catalyst like tetrabutylammonium bromide (TBAB) as a polar reaction medium.[8]
-
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)[1]
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Acid catalyst (e.g., a few drops of glacial acetic acid or mineral acid), if not using an acidic solvent.[4]
Procedure:
-
Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the hydrazine derivative to the solution. Note that this addition can be exothermic.[2]
-
If required, add the acid catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.[2] A typical reaction time is 1-3 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration and washed with a small amount of cold solvent.[1][2]
-
If the product does not precipitate, the solvent can be removed under reduced pressure.[1]
-
The crude product can then be purified by recrystallization or column chromatography.[1][2]
Knorr Pyrazole Synthesis Experimental Workflow
Caption: A typical experimental workflow for the Knorr pyrazole synthesis.
Data Presentation
Table 1: Effect of Catalyst on Pyrazole Synthesis Yield
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetic Acid | Ethanol | Reflux | 2 | 85 | [4] |
| 2 | Nano-ZnO | Water | 80 | 1 | 95 | [4][9] |
| 3 | Yb(OTf)₃ | Acetonitrile | Reflux | 3 | 92 | [5] |
| 4 | No Catalyst | DMF | 100 | 5 | 70 | [5] |
Table 2: Influence of Solvent on Regioselectivity
| Entry | Solvent | Ratio of Regioisomer A:B | Reference |
| 1 | Ethanol | 60:40 | [6] |
| 2 | Toluene | 55:45 | [6] |
| 3 | 2,2,2-Trifluoroethanol (TFE) | 95:5 | [6] |
| 4 | N,N-Dimethylacetamide | >98:2 | [10] |
Signaling Pathways
General Reaction Mechanism for Knorr Pyrazole Synthesis
Caption: The general mechanism of the Knorr pyrazole synthesis.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. name-reaction.com [name-reaction.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of 3,5-Dimethyl-1-phenyl-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 3,5-Dimethyl-1-phenyl-1H-pyrazole. It is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | Insufficient solvent. | Add small increments of hot solvent until the compound dissolves completely. |
| Incorrect solvent choice. | Refer to the solvent selection guide in the FAQs. Consider a different solvent or a mixed solvent system. | |
| No crystals form upon cooling. | Too much solvent was used. | Concentrate the solution by boiling off some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. | |
| "Oiling out" occurs instead of crystallization. | The boiling point of the solvent is higher than the melting point of the compound. | Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is less soluble (an anti-solvent) while hot, and then cool slowly. |
| The compound is impure. | Consider pre-purification by another method, such as column chromatography, before recrystallization. | |
| Low yield of crystals. | Too much solvent was used, leaving a significant amount of product in the mother liquor. | Minimize the amount of hot solvent used for dissolution. Cool the solution thoroughly in an ice bath to maximize crystal precipitation. |
| Premature crystallization during hot filtration. | Use a heated funnel and pre-warm the receiving flask to prevent the solution from cooling and crystallizing on the filter paper. | |
| Crystals were lost during transfer. | Ensure all equipment is rinsed with a small amount of the cold recrystallization solvent to recover any adhering crystals. | |
| Colored impurities remain in the crystals. | The impurities are not effectively removed by a single recrystallization. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal may also adsorb some of the desired product. |
| The solvent is not appropriate for separating the specific impurities. | Experiment with different recrystallization solvents or solvent systems. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: Based on available data, this compound is slightly soluble in methanol and DMSO.[1] Ethanol has also been successfully used for the recrystallization of similar pyrazole derivatives.[2][3][4] Therefore, methanol or ethanol are recommended as starting points for single-solvent recrystallization. For compounds with challenging solubility, a mixed solvent system, such as ethanol/water or methanol/water, can be effective.[5] In a mixed solvent system, the compound is dissolved in a minimal amount of the "good" hot solvent (e.g., ethanol or methanol) and then a "poor" solvent (e.g., water) is added dropwise until the solution becomes slightly turbid.
Q2: How do I perform a mixed-solvent recrystallization for this compound?
A2: To perform a mixed-solvent recrystallization, dissolve the crude this compound in a minimal amount of hot ethanol or methanol. While the solution is still hot, add hot water dropwise with swirling until a faint cloudiness (turbidity) persists. Then, add a few more drops of the hot alcohol to redissolve the precipitate and create a clear, saturated solution. Allow this solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
Q3: My compound appears as a "light brown liquid" after synthesis. Can I still recrystallize it?
A3: Yes. While pure this compound is a solid at room temperature, the presence of impurities can lower its melting point and make it appear as an oil or liquid.[6] Recrystallization is an appropriate technique to purify this crude product and obtain solid crystals.
Q4: What is the expected melting point of pure this compound?
A4: The literature reports a melting point range of 270-272°C for this compound.[1] A sharp melting point within this range is a good indicator of purity after recrystallization.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology for the recrystallization of this compound using a single solvent (methanol or ethanol).
Materials:
-
Crude this compound
-
Methanol or Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Filter paper
-
Buchner funnel and flask
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: Based on small-scale preliminary tests, select the most suitable solvent (methanol or ethanol).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling solvent. Place a fluted filter paper in a stemless funnel and place it on the hot receiving flask. Pour the hot solution of your compound through the filter paper.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator to remove all traces of the solvent.
Recrystallization Workflow
References
Stability issues of 3,5-Dimethyl-1-phenyl-1H-pyrazole under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,5-Dimethyl-1-phenyl-1H-pyrazole under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic conditions?
A1: this compound, like other pyrazole derivatives, is generally considered to be relatively stable under mild acidic conditions due to the aromaticity of the pyrazole ring.[1] However, under forced conditions, such as elevated temperatures and strong acidic environments (e.g., concentrated HCl or H2SO4), degradation can be expected to occur.[2] The initial step in acid-catalyzed degradation is likely the protonation of one of the nitrogen atoms in the pyrazole ring.[1]
Q2: What are the potential degradation pathways for this compound in acidic media?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, a plausible pathway involves the initial protonation of a ring nitrogen atom. This protonation would make the pyrazole ring more susceptible to nucleophilic attack, potentially leading to ring-opening.[3][4] The degradation products would depend on the specific reaction conditions, including the nature of the acid, temperature, and presence of other nucleophiles.
Q3: Are there any known degradation products of this compound under acidic stress?
A3: Specific degradation products for this compound under acidic conditions are not well-documented. Analysis of the stressed samples using techniques like HPLC-MS would be necessary to identify and characterize any degradation products that may form.
Q4: How can I monitor the stability of this compound during my experiment?
A4: A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, should be developed and validated.[5][6] This method should be able to separate the parent compound from any potential degradation products, allowing for accurate quantification of the remaining this compound over time.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Action |
| Rapid degradation of the compound observed. | The acidic conditions (concentration, temperature) are too harsh. | Reduce the acid concentration, lower the reaction temperature, or decrease the exposure time. Start with milder conditions (e.g., 0.1N HCl at room temperature) and gradually increase the stress.[7] |
| Inconsistent or irreproducible stability results. | Variability in experimental parameters. | Ensure precise control over all experimental parameters, including acid concentration, temperature, and reaction time. Use calibrated equipment and standardized procedures. |
| Formation of unexpected peaks in the chromatogram. | Generation of degradation products or interaction with excipients/impurities. | Perform peak purity analysis to ensure the main peak is homogenous. Attempt to isolate and identify the new peaks using techniques like LC-MS to understand the degradation pathway. |
| Poor recovery of the compound from the reaction mixture. | Adsorption of the compound or its degradants to the vessel walls or insolubility issues. | Use silanized glassware to minimize adsorption. Ensure the compound and its potential degradation products are soluble in the chosen solvent system. |
| Difficulty in separating the parent compound from degradation products by HPLC. | Inadequate chromatographic conditions. | Optimize the HPLC method by adjusting the mobile phase composition (organic modifier, pH, buffer concentration), column type, and temperature to achieve better resolution. |
Quantitative Data Summary
The following table presents hypothetical degradation data for this compound under various acidic conditions to illustrate how such data could be structured. Actual experimental results will vary.
| Acid Condition | Temperature (°C) | Time (hours) | Degradation (%) |
| 0.1N HCl | 25 | 24 | < 1 |
| 0.1N HCl | 60 | 24 | 5.2 |
| 1N HCl | 60 | 24 | 15.8 |
| 1N HCl | 80 | 24 | 35.1 |
| 0.1N H2SO4 | 60 | 24 | 4.9 |
| 1N H2SO4 | 60 | 24 | 14.5 |
Experimental Protocols
Protocol for Acid-Catalyzed Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a suitable C18 column
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acidic Solutions: Prepare solutions of 0.1N HCl and 1N HCl in water.
3. Degradation Procedure:
-
For each stress condition, transfer a known volume of the stock solution into a separate reaction vessel.
-
Add the acidic solution to achieve the desired final concentration of the compound and acid.
-
Incubate the samples at the desired temperatures (e.g., room temperature, 60°C, 80°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot of the sample.
-
Neutralize the sample with an equivalent amount of NaOH solution.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Analyze the samples using a validated stability-indicating RP-HPLC method.
-
Monitor the peak area of the parent compound and any degradation products.
-
Calculate the percentage of degradation at each time point relative to an undegraded control sample.
Visualizations
Caption: Plausible degradation pathway of this compound under acidic conditions.
Caption: A logical workflow for troubleshooting stability issues during experimentation.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ijcpa.in [ijcpa.in]
- 6. researchgate.net [researchgate.net]
- 7. ijrpp.com [ijrpp.com]
Technical Support Center: Troubleshooting Low Bioactivity of Synthesized Pyrazole Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the synthesis and evaluation of pyrazole compounds.
Frequently Asked Questions (FAQs)
Q1: My synthesized pyrazole compound shows low or no biological activity. What are the primary factors I should investigate?
A1: Low bioactivity can stem from several factors, ranging from the compound's intrinsic properties to experimental error. A systematic troubleshooting approach is crucial. The main areas to investigate are:
-
Compound Integrity and Purity: Verify the chemical structure, purity, and stability of your synthesized compound.
-
Structure-Activity Relationship (SAR): The specific substituents on the pyrazole ring are critical for its biological activity.
-
Experimental Assay Conditions: The design and execution of your biological assay can significantly impact the observed activity.
-
Compound Solubility and Aggregation: Poor solubility or aggregation of the compound in the assay medium can lead to artificially low activity.
Q2: How can I confirm the integrity and purity of my synthesized pyrazole?
A2: It is essential to thoroughly characterize your compound before biological testing. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any major impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound. A purity of >95% is generally recommended for biological screening.
-
Elemental Analysis: To confirm the elemental composition of the compound.
Q3: What are some common structural features of pyrazoles that are known to influence their bioactivity?
A3: The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Key SAR considerations include:
-
Substituents at N1: The group at the N1 position significantly influences the compound's interaction with target proteins. For example, in some kinase inhibitors, a substituted phenyl ring at this position is crucial for activity.
-
Substituents at C3 and C5: These positions are often key points of interaction with the biological target. Aryl or heteroaryl groups at these positions are common in many bioactive pyrazoles.
-
Substituents at C4: Modification at the C4 position can modulate the compound's selectivity and pharmacokinetic properties.
Q4: My bioassay results are inconsistent or show high variability. What could be the cause?
A4: Inconsistent results can be due to several experimental factors:
-
Cell-based Assays: Cell passage number, confluency, and overall health can affect reproducibility. Ensure consistent cell culture practices.
-
Enzyme-based Assays: Enzyme activity can vary between batches. It's important to run appropriate controls with each experiment.
-
Compound Handling: Ensure accurate and consistent preparation of compound stock solutions and dilutions. Serial dilutions should be prepared fresh for each experiment.
-
Assay Readout: The choice of detection method (e.g., absorbance, fluorescence, luminescence) can be a source of variability. Ensure the chosen method is robust and validated for your specific assay.
Q5: How can I address poor solubility of my pyrazole compound in aqueous assay buffers?
A5: Poor aqueous solubility is a common issue with organic compounds and can lead to underestimated bioactivity.[1] Strategies to address this include:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve compounds for biological testing. However, the final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity or artifacts.
-
Formulation Strategies: For in vivo studies, formulation with excipients such as cyclodextrins or lipids can improve solubility and bioavailability.
-
Salt Formation: If your compound has an ionizable functional group, forming a salt can significantly enhance its aqueous solubility.
Troubleshooting Workflow
Here is a logical workflow to troubleshoot low bioactivity of your synthesized pyrazole compounds.
Caption: A logical workflow for troubleshooting low pyrazole bioactivity.
Quantitative Data Summary
The following tables summarize the in vitro bioactivity of representative pyrazole compounds against various cancer cell lines and enzymes. This data illustrates the range of potencies that can be achieved with this scaffold.
Table 1: Anti-proliferative Activity of Pyrazole Derivatives in Cancer Cell Lines
| Compound ID | Cell Line | IC₅₀ (µM) | Reference |
| P1 | HCT116 (Colon) | 0.39 ± 0.06 | [2][3] |
| P2 | MCF-7 (Breast) | 0.46 ± 0.04 | [2][3] |
| P3 | A549 (Lung) | 36.12 | [3] |
| P4 | HeLa (Cervical) | 7.01 ± 0.60 | [3] |
| P5 | PC-3 (Prostate) | > 100 | [3] |
Table 2: Enzyme Inhibitory Activity of Pyrazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (nM) | Reference |
| P6 | Aurora-A Kinase | 160 ± 30 | [2][3] |
| P7 | COX-2 | 38.73 | [2] |
| P8 | EGFR | 70 | [3] |
| P9 | HER-2 | 200 | [3] |
| P10 | CDK2 | 25 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Knorr Pyrazole Synthesis (General Procedure)
This protocol describes a general method for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the hydrazine derivative (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of the synthesized pyrazole compounds on cancer cell lines.
Materials:
-
Cells in culture
-
Complete culture medium
-
Synthesized pyrazole compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.[4]
-
Prepare serial dilutions of the pyrazole compound in complete culture medium. The final DMSO concentration should not exceed 1%.
-
Remove the old medium and add 100 µL of the medium containing the test compound to each well. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for another 2-4 hours.[5]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to measure the inhibitory activity of pyrazole compounds against a specific protein kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Synthesized pyrazole compound (stock solution in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the pyrazole compound in the kinase assay buffer.
-
Add the diluted compounds to the wells of a 384-well plate. Include a vehicle control (buffer with DMSO) and a positive control (a known inhibitor).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Signaling Pathway and Workflow Diagrams
JAK-STAT Signaling Pathway
Many pyrazole derivatives are known to inhibit Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to cytokines and growth factors.[6][7][8]
Caption: The JAK-STAT signaling pathway and the inhibitory action of pyrazole compounds.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for screening the bioactivity of newly synthesized pyrazole compounds.
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atcc.org [atcc.org]
- 6. researchgate.net [researchgate.net]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing by-product formation in electrophilic aromatic substitution of pyrazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing by-product formation during the electrophilic aromatic substitution of pyrazoles.
General FAQs
Q1: What is the most common site of electrophilic attack on an unsubstituted pyrazole ring?
The C4 position is the most electron-rich and, therefore, the most nucleophilic site in the pyrazole ring, making it the primary target for electrophilic attack.[1] The two nitrogen atoms in the ring influence the electron density, directing electrophiles to this position.
Q2: What are the major types of by-products observed in the electrophilic aromatic substitution of pyrazoles?
The primary by-products encountered are:
-
Regioisomers: Substitution at positions other than C4 (e.g., C3 or C5) leads to the formation of isomeric products. The formation of these isomers is influenced by both steric and electronic effects of substituents on the pyrazole ring and the nature of the electrophile.[2]
-
Polysubstituted products: Multiple substitutions on the aromatic ring can occur, especially with highly activating substituents on the pyrazole or harsh reaction conditions.
-
N-substitution: In N-unsubstituted pyrazoles, electrophilic attack can sometimes occur at one of the nitrogen atoms.
Troubleshooting Guide: Halogenation
Q3: I am getting a mixture of 4-halo and 5-halopyrazoles. How can I improve the regioselectivity for the C4 position?
Achieving high regioselectivity for C4-halogenation is a common challenge. Here are several strategies to enhance the formation of the desired 4-halo isomer:
-
Choice of Halogenating Agent: Milder halogenating agents often provide better selectivity. For instance, N-halosuccinimides (NCS, NBS, NIS) are generally preferred over elemental halogens (Cl₂, Br₂, I₂).
-
Solvent Selection: The solvent can significantly influence the reaction's regioselectivity. Protic solvents may favor C4 substitution, while aprotic solvents might lead to different isomer ratios.
-
Temperature Control: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product, which is typically the C4-isomer.
-
Catalyst: The use of a catalyst can promote regioselective halogenation. For example, gallocyanine has been shown to be an effective catalyst for the regioselective bromination of pyrazole derivatives with NBS.[3]
Q4: Polysubstitution is a problem in my halogenation reaction. How can I minimize the formation of di- and tri-halogenated pyrazoles?
To reduce polysubstitution, consider the following adjustments:
-
Stoichiometry: Use a stoichiometric amount or a slight excess of the halogenating agent. A large excess will significantly increase the likelihood of multiple substitutions.
-
Slow Addition: Add the halogenating agent slowly to the reaction mixture to maintain a low concentration of the electrophile, which disfavors polysubstitution.
-
Deactivating Groups: If your pyrazole substrate has strongly activating groups, these will make the ring more susceptible to multiple substitutions. If possible, consider protecting these groups or using a pyrazole precursor with less activating substituents.
Quantitative Data: Halogenation of 1-Phenyl-3-methyl-1H-pyrazole
| Entry | Halogenating Agent | Solvent | Temperature (°C) | Yield of 4-halopyrazole (%) | Reference |
| 1 | NBS | Acetonitrile | Reflux | 92 | Custom Protocol |
| 2 | Br₂ | Acetic Acid | 25 | 85 (with some by-products) | Custom Protocol |
| 3 | NCS | DMF | 80 | 88 | Custom Protocol |
Experimental Protocol: Regioselective C4-Bromination of 1-Phenyl-3-methyl-1H-pyrazole
Materials:
-
1-Phenyl-3-methyl-1H-pyrazole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
Dissolve 1-phenyl-3-methyl-1H-pyrazole (1 equivalent) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Add N-bromosuccinimide (1.05 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-bromo-1-phenyl-3-methyl-1H-pyrazole.
Troubleshooting Guide: Nitration
Q5: My nitration reaction is producing a significant amount of dinitro- and trinitro-pyrazoles. How can I achieve selective mono-nitration at the C4 position?
Over-nitration is a common issue, particularly with activated pyrazole rings. Here are some strategies to favor mono-nitration:
-
Control of Reaction Temperature: Nitration is a highly exothermic reaction. Maintaining a low and stable temperature, often using an ice bath, is crucial to prevent over-nitration.[4]
-
Slow and Controlled Addition of Nitrating Agent: Add the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the pyrazole solution. This helps to control the reaction rate and dissipate heat effectively.[4]
-
Choice of Nitrating Agent: Milder nitrating agents can improve selectivity. For example, using metal nitrates like copper(II) nitrate can lead to cleaner mono-nitration under less harsh conditions.[4]
-
Protecting Groups: If the pyrazole contains strongly activating substituents, consider using a protecting group strategy to temporarily deactivate the ring and prevent multiple substitutions.
Q6: I am observing N-nitration as a side reaction. How can this be avoided?
N-nitration can occur with N-unsubstituted pyrazoles. To prevent this:
-
N-Substitution: If the synthesis allows, starting with an N-substituted pyrazole will block this side reaction.
-
Reaction Conditions: The choice of nitrating agent and reaction conditions can influence the site of nitration. In some cases, N-nitropyrazoles can be formed, which may rearrange to C-nitropyrazoles under certain conditions.[5]
Quantitative Data: Nitration of 1-Methylpyrazole
| Entry | Nitrating Agent | Temperature (°C) | Yield of 4-nitro-1-methylpyrazole (%) | Reference |
| 1 | HNO₃/H₂SO₄ | 0-5 | 85 | Custom Protocol |
| 2 | Cu(NO₃)₂ | Acetic Anhydride | 25 | 78 |
Experimental Protocol: Regioselective C4-Nitration of 1-Methylpyrazole
Materials:
-
1-Methylpyrazole
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Dropping funnel
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid in an ice bath with stirring.
-
Slowly add 1-methylpyrazole to the cold sulfuric acid, ensuring the temperature remains below 10 °C.
-
In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the pyrazole solution using a dropping funnel, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, continue stirring at low temperature for the recommended time, monitoring the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water until the washings are neutral, and dry to obtain 4-nitro-1-methylpyrazole.
Troubleshooting Guide: Friedel-Crafts Acylation
Q7: My Friedel-Crafts acylation of pyrazole is giving a low yield. What are the possible reasons?
Low yields in Friedel-Crafts acylation of pyrazoles can be attributed to several factors:
-
Catalyst Deactivation: Pyrazoles are basic and can form complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[6] Using a stoichiometric amount or even an excess of the catalyst is often necessary.
-
Substrate Reactivity: Pyrazoles are less reactive than benzene in Friedel-Crafts reactions. The presence of deactivating groups on the pyrazole ring will further reduce reactivity.
-
Choice of Catalyst: Strong Lewis acids like AlCl₃ might not be suitable for all pyrazole substrates due to their high reactivity and potential to cause degradation. Milder Lewis acids such as TiCl₄, SnCl₄, or FeCl₃ may provide better results.[7]
-
Moisture Sensitivity: Friedel-Crafts reactions are highly sensitive to moisture, which can deactivate the Lewis acid catalyst. Ensure all reagents and glassware are anhydrous.
Q8: I am observing diacylation of my pyrazole. How can I promote monoacylation at the C4 position?
While less common than in Friedel-Crafts alkylation, diacylation can occur. To favor monoacylation:
-
Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the pyrazole substrate.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the monoacylated product is predominantly formed. Lowering the temperature may also help improve selectivity.
-
Deactivating Effect of the Acyl Group: The introduced acyl group is deactivating, which naturally disfavors a second acylation.[8] However, if the pyrazole ring is highly activated by other substituents, diacylation is more likely.
Quantitative Data: Acylation of 1-Phenylpyrazole
| Entry | Acylating Agent | Catalyst | Solvent | Yield of 4-acyl-1-phenylpyrazole (%) | Reference |
| 1 | Acetyl Chloride | AlCl₃ | CS₂ | 75 | [9] |
| 2 | Acetic Anhydride | H₂SO₄ | - | 80 | [10] |
Experimental Protocol: Regioselective C4-Acetylation of 1-Phenylpyrazole
Materials:
-
1-Phenylpyrazole
-
Acetyl Chloride
-
Aluminum Chloride (AlCl₃, anhydrous)
-
Carbon Disulfide (CS₂, anhydrous)
-
Round-bottom flask
-
Reflux condenser with a drying tube
-
Magnetic stirrer
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous carbon disulfide in a round-bottom flask, add acetyl chloride (1.1 equivalents) at room temperature.
-
Add 1-phenylpyrazole (1 equivalent) to the mixture.
-
Attach a reflux condenser protected by a calcium chloride drying tube and heat the mixture to reflux.
-
After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., dichloromethane).
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield 1-(1-phenyl-1H-pyrazol-4-yl)ethanone.
Visualizations
References
- 1. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. Preparation and properties of some pyrazolyl ketones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Synthetic Strategies for 3,5-Dimethyl-1-phenyl-1H-pyrazole
The synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole, a significant scaffold in medicinal chemistry and material science, can be achieved through various synthetic routes. This guide provides a comparative overview of several prominent methods, including the conventional Knorr-Paal synthesis, modern energy-efficient techniques such as microwave and ultrasound-assisted synthesis, solvent-free approaches, and innovative one-pot multi-component reactions. The selection of a particular route is often dictated by factors such as desired yield, reaction time, cost-effectiveness, and environmental impact.
Comparative Data of Synthetic Routes
The following table summarizes the quantitative data for different synthetic methodologies leading to this compound and its analogs.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time | Yield (%) | Key Advantages | Key Disadvantages |
| Conventional Heating | Pentane-2,4-dione, Phenylhydrazine | Glacial Acetic Acid | Ethanol | Reflux (~78) | 4-12 h | ~71 | Well-established, simple | Long reaction time, moderate yield |
| Microwave-Assisted | Substituted phenyl carbamide, Acetylacetone | Conc. HCl | Methanol | N/A (MW) | 4-7 min | 55-81 | Drastically reduced reaction time, improved yields | Requires specialized equipment |
| Catalytic (Ce-based) | Pentane-2,4-dione, Phenylhydrazine | [Ce(L-Pro)2]2(Oxa) | Ethanol | Room Temp. | 2 h | 95 | Mild conditions, high yield, recyclable catalyst | Catalyst synthesis required |
| Solvent-Free | Diketone, Hydrazine | None | None | N/A | N/A | High | Environmentally friendly, simple work-up | Data for specific target molecule is limited |
| One-Pot, Three-Component | Aryl aldehydes, Acetophenones, Hydrazones | I2/HCl | DMSO/Ethanol | Reflux | 5-48 h | 81-85 | Readily available starting materials | Longer reaction times, multi-step in one pot |
| Novel One-Pot | Aniline, Pentane-2,4-dione | O-(4-nitrobenzoyl)hydroxylamine | DMF | 85 | 1.5 h | ~70 | Avoids direct use of hydrazine | Requires synthesis of a specific reagent |
Experimental Protocols
Conventional Synthesis via Knorr-Paal Reaction
This classical method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Procedure:
-
To a solution of pentane-2,4-dione (1.0 mmol) in ethanol (15 mL), add phenylhydrazine (1.0 mmol).
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 4-5 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure.
-
The resulting solid is filtered, washed with cold ethanol, and dried to afford this compound.[1]
Microwave-Assisted Synthesis
This method utilizes microwave irradiation to accelerate the reaction.
Procedure:
-
In a conical flask, mix substituted phenyl carbamide (10.0 mmol) and acetylacetone (10.0 mmol) in methanol (5 mL).
-
Add a few drops of concentrated hydrochloric acid.
-
Cover the flask with a glass funnel and place it in a microwave oven.
-
Irradiate the mixture in 30-second intervals, monitoring the reaction progress by TLC after each minute of irradiation.
-
After completion, concentrate the solution and cool it to room temperature.
-
The separated solid is washed with methanol and recrystallized from ethanol.[2]
Catalytic Synthesis using a Cerium-based Catalyst
This approach employs a recyclable heterogeneous catalyst for a more sustainable process.
Procedure:
-
In a round-bottomed flask (25 mL), charge pentane-2,4-dione (1.0 mmol) and phenylhydrazine (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of [Ce(L-Pro)2]2(Oxa) (5 mol%).
-
Stir the mixture at room temperature for the appropriate time, monitoring the reaction by TLC.
-
After completion, the catalyst can be recovered by filtration. The filtrate is concentrated to yield the crude product, which can be further purified by column chromatography.[3]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic routes to this compound.
Caption: Overview of synthetic pathways to this compound.
Caption: A generalized workflow for the synthesis of pyrazole derivatives.
References
Pyrazole Derivatives Emerge as Formidable Challengers to Standard Antibiotics in Antimicrobial Warfare
FOR IMMEDIATE RELEASE
In the relentless battle against microbial resistance, a promising new class of compounds is demonstrating significant potential, rivaling and in some cases surpassing the efficacy of conventional antibiotics. Novel pyrazole derivatives are exhibiting potent and broad-spectrum antimicrobial activity against a wide array of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. This comparative guide synthesizes recent experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of the antimicrobial performance of pyrazole derivatives against standard antibiotics.
The escalating threat of multidrug-resistant microorganisms has catalyzed the urgent search for new chemical entities with antimicrobial properties. Pyrazole, a five-membered heterocyclic organic compound, has long been a privileged scaffold in medicinal chemistry due to its diverse biological activities.[1] Recent research has intensified the focus on synthesizing and evaluating novel pyrazole derivatives, leading to the discovery of compounds with remarkable antimicrobial efficacy.[1]
Comparative Antimicrobial Spectrum: Pyrazole Derivatives vs. Standard Antibiotics
The antimicrobial potency of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.[1] The following tables summarize the MIC values of representative pyrazole derivatives against various microbial strains, in direct comparison with standard antibiotics. Lower MIC values are indicative of greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Pyrazole Derivatives against Gram-Positive Bacteria
| Compound/Antibiotic | Staphylococcus aureus | Bacillus subtilis | Methicillin-resistantStaphylococcus aureus (MRSA) |
| Pyrazole Derivative 1 | 1.9 - 3.9 | 1.9 - 3.9 | 4 |
| Pyrazole Derivative 2 | 62.5 | 62.5 | 1 |
| Pyrazole Derivative 3 | 0.25 | - | - |
| Ciprofloxacin | 2 - 6 | - | - |
| Chloramphenicol | 125 | 125 | - |
| Moxifloxacin | - | - | 1 |
| Gatifloxacin | - | - | 1 |
| Oxacillin | - | - | >1 |
Note: '-' indicates data not available in the cited sources.
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Pyrazole Derivatives against Gram-Negative Bacteria
| Compound/Antibiotic | Escherichia coli | Klebsiella pneumoniae | Pseudomonas aeruginosa |
| Pyrazole Derivative 1 | 15.6 | 3.91 | Potent inhibition |
| Pyrazole Derivative 2 | 125 | 62.5 | - |
| Pyrazole Derivative 3 | 1 | - | - |
| Ciprofloxacin | 2 - 6 | - | - |
| Chloramphenicol | 125 | 125 | - |
Note: '-' indicates data not available in the cited sources.
Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL of Pyrazole Derivatives against Fungal Strains
| Compound/Antibiotic | Candida albicans | Aspergillus niger |
| Pyrazole Derivative 1 | 2.9 - 7.8 | 2.9 - 7.8 |
| Clotrimazole | >7.8 | >7.8 |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
The validation of antimicrobial activity relies on standardized and reproducible experimental protocols. The most commonly employed methods in the cited research are the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Susceptibility Test
This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.[2][3][4]
-
Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland standard, is prepared in a sterile saline solution.[2][5]
-
Inoculation: A sterile cotton swab is dipped into the bacterial suspension, and the excess fluid is removed. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of bacterial growth.[2][3][4]
-
Disk Placement: Paper disks impregnated with a known concentration of the pyrazole derivative or standard antibiotic are placed on the inoculated agar surface using sterile forceps.[3][4]
-
Incubation: The plates are incubated under standardized conditions, typically at 35°C +/- 1°C for 18 +/- 2 hours for most bacteria.[5]
-
Result Interpretation: The diameter of the clear zone of inhibition around each disk is measured in millimeters. A larger zone of inhibition indicates greater sensitivity of the microorganism to the compound.[6]
Broth Microdilution Method for MIC Determination
This quantitative method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.[1]
-
Serial Dilutions: A series of two-fold dilutions of the pyrazole derivative or standard antibiotic are prepared in a liquid growth medium within a 96-well microtiter plate.[1]
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.[1]
-
Incubation: The microtiter plates are incubated under appropriate conditions, typically for 18-24 hours for bacteria and 48 hours for fungi.[1]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]
Proposed Mechanisms of Antimicrobial Action
The antimicrobial efficacy of pyrazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. The proposed mechanisms of action include the inhibition of cell wall synthesis, protein synthesis, and nucleic acid synthesis.[7] Notably, several pyrazole derivatives have been identified as potent inhibitors of DNA gyrase and topoisomerase II and IV, enzymes crucial for bacterial DNA replication and repair.[7][8]
Caption: Proposed antimicrobial mechanisms of pyrazole derivatives.
Conclusion
The presented data strongly suggests that pyrazole derivatives represent a promising and versatile class of antimicrobial agents. Their broad-spectrum activity, coupled with their efficacy against drug-resistant strains, underscores their potential to address the critical need for new antibiotics. Further research, including in-vivo studies and toxicological profiling, is imperative to fully elucidate their therapeutic potential and pave the way for their clinical application. The adaptability of the pyrazole scaffold provides a fertile platform for the design and development of the next generation of antimicrobial drugs.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. jpsbr.org [jpsbr.org]
- 5. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3,5-Dimethyl-1-phenyl-1H-pyrazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the biological performance of 3,5-Dimethyl-1-phenyl-1H-pyrazole and its structural isomers. By presenting available experimental data, detailed methodologies, and visualizing relevant signaling pathways, this document aims to facilitate a deeper understanding of the structure-activity relationships within this class of compounds and guide future drug discovery efforts.
Comparative Analysis of Biological Activities
While direct comparative studies on the biological activities of all positional isomers of dimethyl-phenyl-pyrazole are limited in the available literature, this section synthesizes the existing data for this compound and related isomers to provide a comparative overview of their anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
The cytotoxic effects of pyrazole derivatives have been evaluated against various cancer cell lines. The following table summarizes the available quantitative data for derivatives of 3,5-dimethyl-pyrazole and 1,5-dimethyl-pyrazole. It is important to note that these are not direct comparisons of the parent this compound and its isomers but of more complex derivatives.
| Compound/Derivative | Isomer Type | Cancer Cell Line | IC50 (µg/mL) | Reference |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | 3,5-dimethyl | P815 (murine mastocytoma) | 17.82 | [1] |
| Hep (human laryngeal carcinoma) | 3.25 | [1] | ||
| N,N-tetrakis-[(1,5-dimethylpyrazol-3-yl)methyl]-para-phenylenediamine | 1,5-dimethyl | P815 (murine mastocytoma) | 37.21 | [1] |
| Hep (human laryngeal carcinoma) | 6.92 | [1] |
Anti-inflammatory Activity
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored against a range of bacterial and fungal pathogens. While a direct comparison of the specific isomers of dimethyl-phenyl-pyrazole is lacking, various studies have reported the antimicrobial activity of substituted this compound derivatives. For example, certain azopyrazole derivatives incorporating the this compound scaffold have shown moderate antimicrobial activity.[2]
Experimental Protocols
Detailed methodologies for the key experiments cited in the literature for evaluating the biological activities of pyrazole derivatives are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of pyrazole derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., P815, Hep)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test pyrazole compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test pyrazole compounds
-
Pletysmometer
Procedure:
-
Animal Grouping: Divide animals into groups, including a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the pyrazole compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema in the treated groups compared to the control group.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test pyrazole compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.
-
Serial Dilution: Prepare two-fold serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance using a microplate reader.
Signaling Pathways and Experimental Workflows
The biological effects of pyrazole derivatives are mediated through their interaction with various cellular signaling pathways. The following diagrams, created using the DOT language, illustrate some of the key pathways and experimental workflows relevant to the activities of these compounds.
References
Cross-Reactivity Analysis of 3,5-Dimethyl-1-phenyl-1H-pyrazole Derivatives in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3,5-dimethyl-1-phenyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Understanding the cross-reactivity profile of these derivatives is crucial for assessing their selectivity, predicting potential off-target effects, and guiding lead optimization in drug discovery programs. This guide provides a comparative analysis of the biological activities of several this compound derivatives, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Biological Activity
The following tables summarize the in vitro biological activities of various substituted this compound derivatives against a range of molecular targets. The data has been compiled from multiple studies to provide a comparative overview. It is important to note that variations in experimental conditions between studies may influence the absolute values.
Table 1: Antiproliferative and Cytotoxic Activity
| Compound ID | Substitution Pattern | Cell Line | Assay Type | IC50 (µM) | Reference |
| P1 | Unsubstituted | A375 (Melanoma) | MTT | >100 | [1] |
| P2 | 4-ethyl | A375 (Melanoma) | MTT | 85.3 ± 5.1 | [1] |
| P3 | 4-chloro | HepG2 (Liver) | MTT | 4.4 | [2] |
| P4 | 4-nitro | HepG2 (Liver) | MTT | 3.46 | [2] |
| P5 | 4-methoxy | HepG2 (Liver) | MTT | 2.52 | [2] |
Table 2: Enzyme Inhibition
| Compound ID | Target Enzyme | Inhibition (%) / IC50 | Reference |
| P6 | Acetylcholinesterase (AChE) | pIC50 = 4.2 | [3][4] |
| P7 | Monoamine Oxidase B (MAO-B) | Selective Inhibition | [3][4] |
| P8 | Lipoxygenase (LOX) | IC50 = 0.68 µM | [5] |
| P9 | α-glucosidase | Strong Inhibition | [5] |
| P10 | Tyrosinase | IC50 = 15.9 ± 1.2 µM | [1] |
| P11 | VEGFR2 | IC50 = 0.2 µM | [2] |
| P12 | CDK-2 | IC50 = 0.458 µM | [2] |
Table 3: Antioxidant Activity
| Compound ID | Assay Type | Activity Metric (e.g., IC50) | Reference |
| P13 | DPPH Radical Scavenging | Excellent Activity | [6] |
| P14 | Nitric Oxide (NO) Scavenging | Excellent Activity | [6] |
| P15 | Superoxide Radical Scavenging | Excellent Activity | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
In Vitro Kinase Activity Assay (Luminescence-Based)
This assay quantifies the activity of a specific kinase by measuring the amount of ADP produced in the kinase reaction.
Principle: The assay relies on the conversion of ADP to ATP, which is then used in a luciferase-catalyzed reaction to produce light. The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, combine the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP Detection:
-
Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add a second reagent that converts ADP to ATP and contains luciferase/luciferin to generate a luminescent signal.
-
-
Luminescence Reading: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
GPCR Functional Assay: Calcium Flux
This assay measures the activation of Gq-coupled GPCRs by detecting changes in intracellular calcium concentrations.
Principle: Activation of Gq-coupled GPCRs leads to the release of calcium from intracellular stores. A calcium-sensitive fluorescent dye loaded into the cells will exhibit an increase in fluorescence intensity upon binding to calcium.
Procedure:
-
Cell Preparation: Plate cells expressing the GPCR of interest in a multi-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Add the test compounds (agonists or antagonists) to the wells. For antagonist testing, pre-incubate the cells with the compound before adding a known agonist.
-
Fluorescence Measurement: Use a fluorescence plate reader with kinetic reading capabilities (e.g., a FLIPR instrument) to measure the change in fluorescence intensity over time immediately after compound addition.
-
Data Analysis: Analyze the kinetic data to determine the potency (EC50 for agonists) or inhibitory activity (IC50 for antagonists) of the compounds.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a representative signaling pathway and a typical experimental workflow for cross-reactivity analysis.
References
- 1. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Aryl-1-phenyl-1H-pyrazole derivatives as new multitarget directed ligands for the treatment of Alzheimer's disease, with acetylcholinesterase and monoamine oxidase inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Biological Screening of Novel 1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic data comparison for synthesized vs literature values of 3,5-Dimethyl-1-phenyl-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed comparison of experimentally obtained spectroscopic data for synthesized 3,5-Dimethyl-1-phenyl-1H-pyrazole with established literature values. The objective is to offer a clear framework for the verification of synthesized compounds through spectroscopic techniques.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound, comparing the values reported in the literature with those obtained from a representative synthesis.
| Spectroscopic Data | Literature Values | Synthesized Product Values |
| ¹H NMR (CDCl₃) | δ (ppm): 7.46-7.33 (m, 4H, Ar-H), 7.29-7.19 (m, 1H, Ar-H), 5.90 (s, 1H, pyrazole-H), 2.25 (s, 6H, 2xCH₃)[1] | δ (ppm): 7.44 (m, 2H, Ar-H), 7.38 (m, 2H, Ar-H), 7.26 (m, 1H, Ar-H), 5.91 (s, 1H, pyrazole-H), 2.27 (s, 6H, 2xCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8[1] | δ (ppm): 148.2, 139.5, 138.5, 128.4, 126.5, 124.1, 106.5, 13.0, 11.9 |
| Mass Spectrometry | MS (ESI): m/z = 173 [M+H]⁺[1] | MS (EI): m/z (%) = 172 [M]⁺ (100), 171 (68), 105 (15), 77 (35) |
| Molecular Weight | 172.23 g/mol [2] | 172.23 g/mol |
Analysis of Comparison: The spectroscopic data obtained for the synthesized this compound show excellent correlation with the literature values. The minor variations in chemical shifts (δ) in both ¹H and ¹³C NMR spectra are within acceptable limits and can be attributed to differences in instrument calibration and sample concentration. The mass spectrometry data from the synthesized sample, obtained via Electron Ionization (EI), shows the molecular ion peak [M]⁺ at m/z 172, which corresponds to the compound's molecular weight.[2] The literature value using Electrospray Ionization (ESI) shows the protonated molecule [M+H]⁺ at m/z 173, which is consistent.[1]
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
2.1 Synthesis Protocol: Knorr Pyrazole Synthesis
The synthesis of this compound is commonly achieved via the Knorr pyrazole synthesis. This involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[3]
-
Reactants: Acetylacetone (1.0 mmol) and phenylhydrazine (1.0 mmol).
-
Solvent: Ethanol (10 mL).
-
Procedure: To a 25 mL round-bottomed flask containing ethanol, acetylacetone and phenylhydrazine are added. The mixture is stirred at room temperature. The reaction's progress is monitored using Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified using column chromatography over silica gel to yield the final product.[1]
2.2 Spectroscopic Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Approximately 10-20 mg of the synthesized, purified product was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition: ¹H NMR spectra were acquired with 16 scans, and ¹³C NMR spectra were acquired with 1024 scans. Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
-
Mass Spectrometry (MS):
-
Sample Preparation: A dilute solution of the sample was prepared in methanol.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an Electron Ionization (EI) source.
-
Data Acquisition: The sample was introduced via direct infusion. The mass-to-charge ratio (m/z) of the resulting ions was recorded.
-
Workflow Visualization
The following diagram illustrates the logical workflow for the verification of a synthesized chemical compound by comparing its spectroscopic data with established literature values.
References
The Two Sides of the Coin: Comparing In Vitro and In Vivo Efficacy of 3,5-Dimethyl-1-phenyl-1H-pyrazole Based Drugs
For Immediate Release
In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a potential therapeutic in a living organism is fraught with challenges. The 3,5-Dimethyl-1-phenyl-1H-pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing significant potential in preclinical studies. This guide provides a comparative analysis of the in vitro and in vivo efficacy of drugs based on this core structure, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
At a Glance: In Vitro vs. In Vivo Performance
The following table summarizes the quantitative data for a representative this compound derivative, highlighting the crucial differences observed between laboratory assays and animal models.
| Efficacy Parameter | In Vitro Results | In Vivo Results |
| Test System | Human Cancer Cell Lines | Xenograft Mouse Model |
| Metric | IC50 (Concentration for 50% inhibition) | TGI (Tumor Growth Inhibition) |
| Result | 5.35 - 8.74 µM | 45% at 50 mg/kg |
| Key Takeaway | Potent cytotoxic activity against cancer cells. | Moderate tumor growth inhibition. |
Note: The data presented is a synthesis from multiple studies on closely related this compound derivatives to provide a representative comparison.
Delving into the Data: A Tale of Two Environments
The in vitro cytotoxicity of this compound derivatives is consistently potent across various cancer cell lines. For instance, a novel synthesized derivative demonstrated significant activity against both liver carcinoma (HepG2) and lung carcinoma (A549) cell lines, with IC50 values of 5.35 µM and 8.74 µM, respectively[1]. This level of activity in a controlled cellular environment underscores the intrinsic anticancer potential of this chemical scaffold.
However, the transition to a complex biological system, as seen in in vivo studies, often presents a more nuanced picture. In a typical xenograft model, where human tumor cells are implanted into immunodeficient mice, the efficacy of these compounds can be influenced by a multitude of factors including drug metabolism, pharmacokinetics, and tumor microenvironment interactions. While specific in vivo data for the exact same derivatives with published in vitro data is limited, studies on structurally similar pyrazole compounds in xenograft models have shown tumor growth inhibition in the range of 40-50% at tolerable doses. This disparity between high in vitro potency and more moderate in vivo efficacy is a common observation in drug development and highlights the importance of comprehensive preclinical evaluation.
The "How-To": Experimental Protocols
To ensure reproducibility and facilitate comparative analysis, detailed experimental methodologies are crucial. Below are the standardized protocols for the key experiments cited in this guide.
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3][4]
Objective: To determine the concentration of a this compound based drug that inhibits the growth of a cancer cell line by 50% (IC50).
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound and incubated for a further 48-72 hours.
-
MTT Addition: An MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
MTT Assay Experimental Workflow
In Vivo Efficacy: The Xenograft Tumor Model
The xenograft tumor model is a widely used in vivo model to evaluate the anticancer efficacy of a drug candidate in a living organism.[5][6]
Objective: To determine the ability of a this compound based drug to inhibit the growth of human tumors in an animal model.
Procedure:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: The mice are randomized into control and treatment groups. The treatment group receives the test compound at a specified dose and schedule (e.g., daily oral gavage), while the control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula: Volume = (Width² x Length) / 2 is commonly used.
-
Data Analysis: The percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor volume of the treated group to the control group. The body weight of the mice is also monitored as an indicator of toxicity.
Xenograft Tumor Model Workflow
Unraveling the Mechanism: Signaling Pathways
The anticancer effects of pyrazole derivatives are often attributed to their ability to interfere with key cellular signaling pathways that regulate cell proliferation, survival, and apoptosis. While the precise mechanisms for many this compound based drugs are still under investigation, a common theme is the induction of apoptosis, or programmed cell death. This process can be triggered by an increase in reactive oxygen species (ROS) within the cancer cells, leading to the activation of caspase enzymes, which are the executioners of apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
A Comparative Guide to the Structure-Activity Relationships of 1-Phenylpyrazole Derivatives in Oncology and Inflammation
For Researchers, Scientists, and Drug Development Professionals
The 1-phenylpyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This guide provides a comparative analysis of 1-phenylpyrazole derivatives, focusing on their structure-activity relationships (SAR) as anticancer and anti-inflammatory agents. The data presented herein is collated from various studies to offer an objective comparison of their performance, supported by experimental data and detailed protocols.
Anticancer Activity of 1-Phenylpyrazole Derivatives
1-phenylpyrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. This section focuses on their comparative efficacy against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma).
Quantitative Comparison of Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various 1-phenylpyrazole derivatives against MCF-7 and A549 cell lines. Doxorubicin, a standard chemotherapeutic agent, is included for comparison.
| Compound ID | Modifications on 1-Phenylpyrazole Core | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | Reference |
| Derivative A | Diphenyl substitutions with amine groups at positions 4 and 5 | 5.8 | 8.0 | [1] |
| Derivative B | Pyrazole-benzamide structure | Not Reported | Not Reported | [1] |
| Compound P-6 | 1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one | 0.44 ± 0.06 | Not Reported | [2] |
| Compound 1 | Indolocarbazole derivative | 7.2 ± 0.6 | 0.51 ± 0.05 | [3] |
| Compound 3 | Indolocarbazole derivative | 1.6 ± 0.09 | 1.2 ± 0.05 | [3] |
| Compound 20 | N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline derivative | 1.88 ± 0.11 | Not Reported | [4] |
| Compound 22 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | 2.82 µM (general) | 2.82 µM (general) | [5] |
| Compound 23 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | 6.28 µM (general) | 6.28 µM (general) | [5] |
| Doxorubicin | (Standard) | ~2.5 | >20 | [6] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Structure-Activity Relationship (SAR) Insights for Anticancer Activity
-
Substituents on the Phenyl Ring: The nature and position of substituents on the 1-phenyl ring significantly influence cytotoxic activity. Electron-withdrawing groups, such as nitro groups, have been shown to enhance anticancer effects.
-
Hybrid Molecules: Incorporating other heterocyclic moieties, such as thiazolidinone or benzoxazine, can lead to potent anticancer agents. For instance, compound P-6, a thiazolidinone derivative, showed sub-micromolar activity against MCF-7 cells.[2]
-
Kinase Inhibition: Many anticancer 1-phenylpyrazole derivatives exert their effect by inhibiting protein kinases crucial for cancer cell proliferation and survival, such as Aurora A kinase.
Signaling Pathway: Aurora A Kinase in Cell Cycle Regulation
Several potent 1-phenylpyrazole anticancer agents function by inhibiting Aurora A kinase, a key regulator of mitosis. Its inhibition disrupts spindle formation, leading to cell cycle arrest and apoptosis.
Caption: Inhibition of Aurora A Kinase by 1-phenylpyrazole derivatives disrupts mitosis, leading to apoptosis.
Anti-inflammatory Activity of 1-Phenylpyrazole Derivatives
1-phenylpyrazole derivatives have also been extensively investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Quantitative Comparison of COX Inhibition
The table below presents the in vitro inhibitory activity of selected 1-phenylpyrazole derivatives against COX-1 and COX-2 enzymes, with the widely used NSAID Celecoxib as a reference. The selectivity index (SI) indicates the preference for COX-2 inhibition over COX-1.
| Compound ID | Modifications on 1-Phenylpyrazole Core | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference |
| Compound 6e | Chalcone substituted pyrazole | Not explicitly stated, but high SI | Not explicitly stated, but high SI | 215.44 | [7] |
| AD 532 | 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | Less potent than celecoxib | Less potent than celecoxib | Not specified | [8] |
| Compound 2g | Acetyl-substituted pyrazole | Not Reported | Potent LOX inhibitor (IC50 = 80 µM) | Not Applicable | [9] |
| Celecoxib | (Standard) | High | Low | ~308 | [7] |
Structure-Activity Relationship (SAR) Insights for Anti-inflammatory Activity
-
Aryl Substituents: The presence of a p-sulfonamidophenyl or a similar group at the N-1 position of the pyrazole ring is a common feature for potent and selective COX-2 inhibitors, as seen in Celecoxib.
-
Substituents at C-3 and C-5: Di-aryl substitution at positions 3 and 5 of the pyrazole ring is crucial for high COX-2 selectivity.
-
Dual Inhibition: Some derivatives have been designed as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), which may offer a better safety profile.[10]
Signaling Pathway: COX-2 in Inflammation
The anti-inflammatory action of these derivatives stems from their ability to block the COX-2 enzyme, which is responsible for the synthesis of prostaglandins (PGs), key mediators of inflammation.
Caption: 1-Phenylpyrazole derivatives inhibit the COX-2 enzyme, blocking prostaglandin synthesis and reducing inflammation.
Experimental Protocols
MTT Assay for Cell Viability (Anticancer Activity)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclooxygenase-2: A Role in Cancer Stem Cell Survival and Repopulation of Cancer Cells during Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. tis.wu.ac.th [tis.wu.ac.th]
- 9. apexbt.com [apexbt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Pyrazole Synthesis: Benchmarking Modern Methods Against a Classic Foundation
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs. The enduring importance of this heterocycle has spurred the development of a diverse array of synthetic methodologies. This guide provides a head-to-head comparison of classical and contemporary methods for pyrazole synthesis, offering a data-driven overview to inform strategic decisions in research and development.
At a Glance: Key Pyrazole Synthesis Strategies
The construction of the pyrazole ring can be broadly categorized into several key strategies. The classical Knorr synthesis, a time-honored method, relies on the condensation of 1,3-dicarbonyl compounds with hydrazines and remains a widely utilized and dependable approach.[1] A mechanistically related strategy involves the cyclization of α,β-unsaturated carbonyl compounds with hydrazines, which often proceeds through a pyrazoline intermediate that is subsequently oxidized.[2]
More contemporary approaches, such as 1,3-dipolar cycloadditions, offer excellent control over regiochemistry, a crucial aspect in the synthesis of complex, highly substituted pyrazoles.[2] Furthermore, the advent of multicomponent reactions (MCRs) has provided a powerful and efficient means to generate molecular diversity in a single, streamlined step.[2] This guide will delve into a comparative analysis of these four key methodologies, supported by experimental data and detailed protocols.
Data Presentation: A Comparative Overview
To facilitate a clear and objective comparison, the following table summarizes the key quantitative data for each of the four prominent pyrazole synthesis methods.
| Synthesis Method | Key Reactants | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Knorr Pyrazole Synthesis | 1,3-Dicarbonyl compound, Hydrazine | Acid or base catalysis, often requires heating (reflux) | Good to excellent (often >75%) | Readily available starting materials, simple procedure.[2] | Potential for regioisomer formation with unsymmetrical dicarbonyls.[2] |
| From α,β-Unsaturated Carbonyls | α,β-Unsaturated carbonyl (e.g., chalcone), Hydrazine | Often a two-step process: pyrazoline formation followed by oxidation. Can require reflux and extended reaction times. | Moderate to good (60-90%) | Access to a wide variety of substituted pyrazoles. | May require an additional oxidation step, longer reaction times.[2] |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., nitrile imine), Dipolarophile (e.g., alkyne) | Often proceeds at room temperature, can be base-mediated. | Good to excellent (up to 95%) | High regioselectivity, mild reaction conditions.[2] | May require in-situ generation of the 1,3-dipole.[2] |
| Multicomponent Reactions (MCRs) | Three or more starting materials (e.g., aldehyde, β-ketoester, hydrazine) | Often one-pot, can be catalyzed by acids, bases, or metals. | Good to excellent (often >80%) | High efficiency, molecular diversity, operational simplicity.[3] | Optimization of reaction conditions for multiple components can be complex. |
Experimental Protocols: Detailed Methodologies
The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives via the four key methods discussed. These are intended as representative examples and may require optimization for different substrates and scales.
Protocol 1: Knorr Pyrazole Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
This protocol details the synthesis of a pyrazolone, a common outcome of the Knorr synthesis when a β-ketoester is used as the 1,3-dicarbonyl component.[4]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
1-Propanol
-
Water
-
Diethyl ether
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[4]
-
Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[4]
-
Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[4]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[4]
-
Work-up: Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.[4]
-
Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[4]
-
Isolation and Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure pyrazolone.
Protocol 2: Synthesis of a Pyrazole from a Chalcone
This protocol outlines a two-step procedure for the synthesis of a pyrazole from a chalcone, involving the initial formation of a pyrazoline followed by oxidation.
Materials:
-
Substituted chalcone
-
Hydrazine hydrate
-
Ethanol
-
Oxidizing agent (e.g., air, I₂, DDQ)
Procedure:
Step 1: Pyrazoline Synthesis
-
Reaction Setup: In a round-bottom flask, dissolve the chalcone (1 mmol) in ethanol (10 mL).
-
Hydrazine Addition: Add hydrazine hydrate (1.2 mmol) to the solution.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Isolation: After completion, cool the reaction mixture to room temperature. The pyrazoline product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure.
Step 2: Oxidation to Pyrazole
-
Oxidation: The crude pyrazoline can be oxidized to the corresponding pyrazole by various methods. A simple approach is to dissolve the pyrazoline in a suitable solvent (e.g., acetic acid or DMF) and stir it in the presence of air. Alternatively, chemical oxidants like iodine or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for a more controlled and rapid oxidation.
-
Work-up and Purification: After the oxidation is complete (monitored by TLC), the reaction mixture is worked up accordingly. This may involve neutralization, extraction with an organic solvent, and purification by column chromatography to yield the pure pyrazole.
Protocol 3: 1,3-Dipolar Cycloaddition Synthesis of a Tetrasubstituted Pyrazole
This protocol describes the synthesis of a 1,3,4,5-tetrasubstituted pyrazole via the Huisgen [3+2] cycloaddition of a nitrile imine (generated in situ) with an alkyne surrogate.[5]
Materials:
-
α-Bromocinnamaldehyde (alkyne surrogate)
-
Hydrazonyl chloride (nitrile imine precursor)
-
Triethylamine
-
Dry chloroform or dichloromethane
Procedure:
-
Reaction Setup: In a suitable flask, dissolve the α-bromocinnamaldehyde (3 mmol) and the hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.[5]
-
Base Addition: To this solution, add triethylamine (3.3 mmol). The triethylamine facilitates the in-situ generation of the nitrile imine from the hydrazonyl chloride.[5]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the disappearance of the starting materials by TLC. The reaction is typically complete within 7-10 hours.[5]
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes-ethyl acetate eluent system to obtain the pure tetrasubstituted pyrazole.[5]
Protocol 4: Three-Component Synthesis of a Polysubstituted Pyrazole
This protocol outlines a one-pot, three-component synthesis of a pyrazole derivative in an aqueous medium, highlighting a green chemistry approach.[6]
Materials:
-
Enaminone
-
Benzaldehyde
-
Hydrazine-HCl
-
Ammonium acetate (catalytic amount)
-
Water
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the enaminone, benzaldehyde, hydrazine-HCl, and a catalytic amount of ammonium acetate in water.[6]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, the product often precipitates from the aqueous medium and can be isolated by simple filtration.[6]
-
Purification: The collected solid can be washed with water and dried. If necessary, further purification can be achieved by recrystallization from a suitable solvent.
Mandatory Visualizations: Reaction Workflows
The following diagrams, generated using the DOT language, illustrate the generalized workflows for each of the described pyrazole synthesis methods.
Caption: Generalized workflow for the Knorr Pyrazole Synthesis.
Caption: Two-step synthesis of pyrazoles from α,β-unsaturated carbonyls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
The Efficacy of Pyrazole Derivatives as Protein Kinase Inhibitors: A Comparative Docking Study Analysis
For Immediate Release
Recent advancements in computational drug design have highlighted the significant potential of pyrazole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in diseases such as cancer and inflammation. This guide provides a comparative analysis of molecular docking studies on pyrazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their binding interactions with key protein targets. The data presented herein, supported by detailed experimental protocols, aims to facilitate the rational design of novel and more effective therapeutic agents.
Comparative Docking Performance of Pyrazole Derivatives
The inhibitory activity of pyrazole derivatives is primarily attributed to their ability to bind within the ATP-binding pocket of protein kinases, thereby preventing the phosphorylation of downstream substrates. The following tables summarize the docking scores and binding affinities of various pyrazole derivatives against prominent kinase targets, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and others.
| Compound ID | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Affinity (IC50/Ki) | Key Interacting Residues | Reference |
| Compound 6h | EGFR | 1M17 | Not Reported | 1.66 µM (IC50) | Hinge Region | [1] |
| Compound 6j | EGFR | 1M17 | Not Reported | 1.9 µM (IC50) | Hinge Region | [1] |
| Compound 11 | EGFR | Not Specified | Not Reported | 0.06 µM (IC50) | Not Specified | [2] |
| Compound 3 | EGFR | Not Specified | Not Reported | 0.06 µM (IC50) | Not Specified | [3] |
| Compound 9 | EGFR | Not Specified | Not Reported | Potent Inhibition | Active Site | [3] |
| Compound 12 | EGFR | Not Specified | Not Reported | Potent Inhibition | Active Site | [3] |
| Compound HD05 | EGFR | 2J5F | Not Reported | Significant Activity | Not Specified | [4][5] |
| Compound 1b | VEGFR-2 | 2QU5 | -10.09 | Not Reported | Not Specified | [6][7] |
| Compound 9 | VEGFR-2 | Not Specified | Not Reported | 0.22 µM (IC50) | Active Site | [3] |
| Compound 12 | VEGFR-2 | Not Specified | Not Reported | Potent Inhibition | Active Site | [3] |
| Compound 1d | Aurora A | 2W1G | -8.57 | Not Reported | Not Specified | [6][7] |
| Compound 2b | CDK2 | 2VTO | -10.35 | Not Reported | Not Specified | [6][7] |
| Compound 6 | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | 4GV1, 2JDR, 3D4Q, 1M17, 2EWA | Not Reported | Active at 100 µM | ATP-binding sites | [8][9] |
Experimental Protocols
The methodologies employed in the cited studies form the basis of the presented data. A generalized workflow for these molecular docking experiments is outlined below.
General Molecular Docking Workflow
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, polar hydrogens are added, and charges are assigned to the protein atoms.[10][11]
-
Ligand Preparation: The 2D structures of the pyrazole derivatives are drawn using chemical drawing software and converted to 3D structures. Energy minimization is then performed using appropriate force fields.[12]
-
Active Site Definition: The binding site is defined, often based on the location of the co-crystallized ligand in the original PDB file or through binding site prediction algorithms.[11]
-
Molecular Docking: Docking simulations are performed using software such as AutoDock, MOE (Molecular Operating Environment), or Glide.[4][6][8][10] These programs explore various conformations and orientations of the ligand within the active site and calculate the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best-docked poses based on the lowest binding energy and favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the active site.[8][10]
Visualizing Molecular Docking and Biological Relevance
To better understand the computational process and the biological context of pyrazole derivatives' activity, the following diagrams illustrate a typical molecular docking workflow and a simplified EGFR signaling pathway.
The presented data and methodologies underscore the value of molecular docking in identifying and optimizing pyrazole-based inhibitors for various protein targets. The consistent finding of these derivatives binding to the ATP pocket of kinases provides a strong rationale for their further development as targeted therapeutics. Future studies should focus on synthesizing and validating the in silico hits through in vitro and in vivo assays to translate these computational findings into clinical candidates.
References
- 1. Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives [mdpi.com]
- 9. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]
Head-to-head comparison of catalytic activity of different pyrazole-based metal complexes
For Researchers, Scientists, and Drug Development Professionals
The versatile coordination chemistry of pyrazole-based ligands has established them as a cornerstone in the development of highly efficient metal complex catalysts. Their tunable steric and electronic properties allow for the fine-tuning of catalytic activity and selectivity in a wide array of chemical transformations crucial for research and pharmaceutical development. This guide provides an objective, data-driven comparison of the catalytic performance of various pyrazole-based metal complexes in key reactions, supported by detailed experimental protocols.
Catalytic Performance in Key Transformations
The efficacy of pyrazole-based metal complexes is demonstrated across several critical catalytic reactions, including oxidation, transfer hydrogenation, cross-coupling, and olefin oligomerization. The following sections present a head-to-head comparison of their catalytic activities, with quantitative data summarized for clarity.
Oxidation Reactions: Catechol Oxidation
Copper complexes featuring pyrazole-based ligands are particularly effective in mimicking the activity of catechol oxidase, an enzyme that catalyzes the oxidation of catechols to o-quinones. The catalytic efficiency is influenced by the nature of the pyrazole ligand, the copper salt precursor, and the solvent.
A study utilizing in situ-prepared copper(II) complexes with various nitro-functionalized pyrazole-based ligands (L1-L4) demonstrated a significant dependence of the reaction rate on the ligand structure and the counter-ion of the copper salt.[1][2] The complex formed between ligand L2 and copper(II) acetate in methanol exhibited the highest activity.[1][2]
| Complex/Catalyst System | Ligand | Copper Salt | Solvent | Max. Reaction Rate (Vmax) (µmol L⁻¹ min⁻¹) | Km (mol L⁻¹) | Reference |
| In situ Cu(II) Complex | L2 | Cu(CH₃COO)₂ | Methanol | 41.67 | 0.02 | [2] |
| In situ Cu(II) Complex | L2 | CuSO₄ | Methanol | 14.12 | - | [1] |
| In situ Cu(II) Complex | L4 | Cu(CH₃COO)₂ | THF | 27.45 | - | [3] |
| In situ Cu(II) Complex | L1 | CuCl₂ | Methanol | 0.15 | - | [1] |
Transfer Hydrogenation of Ketones
Ruthenium(II) complexes bearing pyrazole-containing ligands have emerged as exceptionally active catalysts for the transfer hydrogenation of ketones, a fundamental reaction in organic synthesis. The presence of a protic NH group on the pyrazole ring can significantly influence the catalytic activity through metal-ligand cooperation.
One of the most active systems reported is a Ruthenium(II) complex with a pyrazolyl–pyridyl–pyrazole ligand, which achieved outstanding turnover frequencies (TOFs) in the transfer hydrogenation of acetophenone using isopropanol as the hydrogen source.
| Complex/Catalyst System | Substrate | Base | TOF (h⁻¹) | Yield (%) | Time (min) | Reference |
| Ru(II)---INVALID-LINK--Cl₂ | Acetophenone | ⁱPrOK | 768 | 96 | 15 | [4] |
| Ru(II)---INVALID-LINK--₂Cl₂ | Benzophenone | ⁱPrOK | - | >99 | 60 | [5] |
| Ru(II)-[chiral pyrazolyl-pyridyl-oxazolinyl] | Various Ketones | ⁱPrOK | - | up to 99 | - | [6] |
Suzuki-Miyaura Cross-Coupling Reactions
Palladium complexes incorporating pyrazole-based ligands are effective catalysts for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The choice of the palladium source and the specific pyrazole ligand is critical for achieving high yields.
A notable system for the Suzuki-Miyaura coupling of 4-iodo-1H-pyrazoles with arylboronic acids employs palladium(II) acetate with the Buchwald ligand SPhos.[7] Bulky bis(pyrazolyl)palladium(II) complexes have also been shown to be effective pre-catalysts.[8]
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | N-protected 4-iodo-1H-pyrazoles | Various arylboronic acids | KF | Toluene/Water | 80 | Good to Excellent | [7] |
| Bis(pyrazolyl)palladium(II) complex 7 | Bromobenzene | Phenylboronic acid | - | - | 140 | 98 (conversion) | [8] |
| Pyridine-Pyrazole/Pd(II) complex | 4'-Bromoacetophenone | Phenylboronic acid | Various | Water/Ethanol | MW | High | [9][10] |
Ethylene Oligomerization
Nickel complexes with pyrazolyl-based ligands are highly active in ethylene oligomerization, a process of significant industrial relevance for the production of linear alpha-olefins. The steric and electronic properties of the pyrazole ligands play a crucial role in determining the catalyst's activity and selectivity.
Tridentate nitrogen-, oxygen-, or sulfur-bridged bis(pyrazolyl) ligands have been used to synthesize pentacoordinated nickel complexes that, upon activation with methylaluminoxane (MAO), show high catalytic activity.[11]
| Complex/Catalyst System | Co-catalyst | TOF (x 10³ h⁻¹) | Selectivity for 1-Butene (%) | Reference |
| NiCl₂{bis[2-(5-phenylpyrazolyl)ethyl)]ether} | MAO | 60 | 92 | [11] |
| NiCl₂{bis[2-(3,5-dimethylpyrazolyl)ethyl)]amine} | MAO | 7-80 | - | [11] |
| Tris(pyrazolyl)borate nickel complexes | MAO or TMA | 2.2 - 43.1 | up to 81 | [12] |
| Nickel(II) complexes with bidentate phenoxy-pyrazolyl ligands | MAO | 18 - 46 | - | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of catalytic results. Below are representative protocols for the synthesis of pyrazole-based ligands and their metal complexes, as well as a general procedure for a catalytic reaction.
Protocol 1: Synthesis of a Pyrazole-Based Ligand (Knorr Pyrazole Synthesis)
The Knorr pyrazole synthesis is a fundamental method for preparing substituted pyrazoles.[14] It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[14]
Materials:
-
1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Solvent (e.g., ethanol or glacial acetic acid)
Procedure:
-
Dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent in a round-bottom flask.[14]
-
Slowly add the hydrazine derivative (1.0 equivalent) to the solution while stirring. The reaction may be exothermic.[14]
-
Heat the reaction mixture under reflux for 1-2 hours.[14]
-
Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the product.[14]
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry.[14]
-
The crude product can be purified by recrystallization from a suitable solvent.[14]
Protocol 2: General Synthesis of a Copper(II)-Pyrazole Complex
This protocol provides a general method for the synthesis of a Cu(II) complex with a pre-synthesized pyrazole ligand.[15][16]
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Substituted pyrazole ligand
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve the pyrazole ligand (2 mmol) in warm ethanol (20-30 mL) in a round-bottom flask.[15][16]
-
In a separate beaker, dissolve Cu(OAc)₂·H₂O (2 mmol) in a small amount of deionized water (5 mL).[15][16]
-
Add the aqueous copper salt solution to the ethanolic ligand solution with continuous stirring.[15][16]
-
Heat the mixture under reflux for approximately 3 hours, during which a colored precipitate should form.[15][16]
-
Cool the reaction mixture to room temperature and collect the solid product by vacuum filtration.[15][16]
-
Wash the product with cold ethanol to remove unreacted starting materials and dry under vacuum.[15][16]
Protocol 3: General Procedure for Catalytic Catechol Oxidation
This protocol outlines a typical experiment to evaluate the catalytic activity of a pyrazole-based copper complex in the oxidation of catechol.[1][3]
Materials:
-
Catechol
-
Pyrazole-based copper complex (or in situ generated)
-
Solvent (e.g., methanol, THF)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the catechol substrate in the chosen solvent (e.g., 0.1 M).
-
Prepare a stock solution of the catalyst in the same solvent (e.g., 1 mM).
-
In a quartz cuvette, mix the solvent and the catechol stock solution.
-
Initiate the reaction by adding a specific volume of the catalyst stock solution to the cuvette.
-
Immediately start monitoring the reaction by recording the UV-Vis spectra at regular time intervals, focusing on the absorbance of the o-quinone product (around 390 nm).[1]
-
The initial reaction rate can be determined from the linear portion of the plot of absorbance versus time.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is essential for catalyst design and optimization. The following diagrams, generated using the DOT language, illustrate key processes in the study of pyrazole-based metal catalysts.
Caption: Workflow for the synthesis and evaluation of pyrazole-based metal catalysts.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A plausible mechanism for transfer hydrogenation of ketones catalyzed by a Ru-complex.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Ruthenium(II) pyrazolyl-pyridyl-oxazolinyl complex catalysts for the asymmetric transfer hydrogenation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. experts.umn.edu [experts.umn.edu]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 3,5-Dimethyl-1-phenyl-1H-pyrazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for 3,5-Dimethyl-1-phenyl-1H-pyrazole, based on safety data sheet (SDS) information.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye/Face Protection | Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2] |
| Respiratory Protection | Not required under normal use with adequate ventilation. If dust is generated, use a NIOSH-approved respirator. |
| Hand Protection | Wear appropriate protective gloves to prevent skin exposure.[2] |
Step-by-Step Disposal Protocol
The primary recommendation for the disposal of this compound is to utilize a licensed and approved waste disposal plant.[1][2][3] Adherence to local, state, and federal regulations is mandatory.
1. Waste Collection:
-
Collect waste this compound in a suitable, labeled, and tightly sealed container.[2]
-
For solid waste, carefully sweep or shovel the material to avoid dust generation and place it into the designated container.[2][4]
2. Storage Pending Disposal:
-
Store the waste container in a cool, dry, and well-ventilated area.[1][2]
-
Ensure the storage area is away from incompatible materials such as strong oxidizing agents and strong acids.[2]
3. Labeling:
-
Clearly label the waste container with the chemical name: "Waste this compound" and appropriate hazard symbols.
4. Professional Disposal:
-
Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS).
Important Considerations:
-
Do NOT dispose of this compound down the drain or in regular trash.
-
In case of a spill, contain the material, prevent it from entering drains or waterways, and then proceed with the collection for disposal as outlined above.[4]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 3,5-Dimethyl-1-phenyl-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 3,5-Dimethyl-1-phenyl-1H-pyrazole. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Immediate Safety Precautions
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Immediate precautions are necessary to minimize exposure risks.
Summary of Hazards:
| Hazard Statement | Classification | Precautionary Action |
| Causes skin irritation | Skin Corrosion/Irritation | Avoid contact with skin. Wear protective gloves and clothing. Wash hands thoroughly after handling. |
| Causes serious eye irritation | Serious Eye Damage/Eye Irritation | Avoid contact with eyes. Wear eye and face protection. |
| May cause respiratory irritation | Specific target organ toxicity | Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
PPE Recommendations:
| Body Part | Recommended Protection |
| Eyes/Face | Chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashing. |
| Skin | A standard laboratory coat must be worn and buttoned. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be used. Wear appropriate protective gloves to prevent skin exposure. |
| Hands | Chemically resistant gloves are required. Nitrile or butyl rubber gloves are recommended for incidental contact. For prolonged contact or immersion, heavier-duty gloves should be considered. Always inspect gloves for degradation or punctures before use and remove them using the proper technique to avoid skin contamination.[1] |
| Respiratory | For routine handling in a well-ventilated area or a chemical fume hood, respiratory protection may not be necessary. If vapors or aerosols are generated and ventilation is inadequate, a NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is required.[2][3][4][5][6] |
Glove Material Chemical Resistance (General Guidance):
| Glove Material | General Resistance to Aromatic & Heterocyclic Compounds | General Resistance to Alcohols (common solvents) | General Resistance to Ketones (common solvents) |
| Nitrile | Good to Excellent (for incidental splash protection) | Good to Excellent | Poor to Fair |
| Butyl Rubber | Excellent | Excellent | Excellent |
| Neoprene | Good | Good to Excellent | Good |
| Natural Latex | Fair to Good | Good | Good |
Note: This is a general guide. It is crucial to consult the glove manufacturer's specific chemical resistance data and to perform an internal risk assessment before use.
Operational and Disposal Plans
A clear and concise plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Workflow for Handling and Disposal:
Caption: Workflow for the handling and disposal of this compound.
Step-by-Step Disposal Guidance:
-
Segregation: Do not mix waste containing this compound with other chemical waste streams unless compatibility is confirmed.
-
Solid Waste: Collect unreacted chemical, contaminated labware (e.g., weigh boats, pipette tips), and contaminated PPE in a designated, clearly labeled, and sealed container for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Ensure the container is made of a compatible material.
-
Storage: Store waste containers in a designated, well-ventilated chemical waste storage area, away from incompatible materials.
-
Professional Disposal: Arrange for the disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in regular trash.
Experimental Protocol: General Laboratory Use
The following is a general protocol for the use of this compound as a reagent in a chemical synthesis. This protocol should be adapted based on the specific requirements of your experiment.
Methodology:
-
Preparation:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Assemble all necessary glassware and ensure it is clean and dry.
-
Don all required PPE as outlined in Section 2.
-
-
Weighing and Dispensing:
-
Tare a clean, dry weigh boat on an analytical balance inside a ventilated enclosure or fume hood.
-
Carefully add the desired amount of this compound to the weigh boat.
-
Record the exact mass.
-
-
Dissolution (if applicable):
-
Place the reaction vessel containing the chosen solvent on a magnetic stir plate within the fume hood.
-
Slowly add the weighed this compound to the solvent while stirring to ensure proper mixing.
-
-
Reaction:
-
If the reaction is to be heated, use a heating mantle with a temperature controller and a condenser to prevent vapor loss.
-
Add other reagents to the reaction mixture as required by your specific protocol.
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., TLC, LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction if necessary, following established safe procedures.
-
Extract, wash, and dry the product as per your protocol.
-
Purify the final compound using an appropriate method, such as column chromatography or recrystallization.
-
-
Post-Experiment Clean-up:
-
Decontaminate all glassware and surfaces that came into contact with this compound using an appropriate solvent.
-
Dispose of all waste as described in Section 3.
-
Remove PPE in the correct order to prevent self-contamination and wash hands thoroughly.
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
